Mordant Orange 6
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C19H12N4Na2O6S |
|---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
disodium;2-hydroxy-5-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C19H14N4O6S.2Na/c24-18-10-7-15(11-17(18)19(25)26)23-22-13-3-1-12(2-4-13)20-21-14-5-8-16(9-6-14)30(27,28)29;;/h1-11,24H,(H,25,26)(H,27,28,29);;/q;2*+1/p-2 |
InChI Key |
VAPILSUCBNPFBS-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=CC(=C(C=C3)O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Mordant Orange 6 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 6, also known by its Colour Index name C.I. 26520, is a synthetic azo dye belonging to the double azo class.[1] Primarily utilized in the textile industry, it imparts a brilliant orange to a dark red-light orange hue to materials such as wool, silk, nylon, leather, and fur when complexed with metal ions like aluminum and chromium.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed synthesis protocol for this compound, catering to a scientific audience. While the primary application of this dye lies in coloration, the broader class of azo compounds has garnered interest in medicinal chemistry, warranting an examination of its properties from a broader scientific perspective.
Chemical Structure and Properties
This compound is chemically identified as the disodium salt of 4-{[4-(phenylazo)phenyl]azo}-3-hydroxy-2-naphthoic acid. Its structure features two azo (-N=N-) chromophores, which are responsible for its color.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Disodium 4-({4-[(4-aminophenyl)azo]phenyl}azo)salicylate | |
| C.I. Name | This compound, C.I. 26520 | [1] |
| CAS Number | 3564-27-0 | [1] |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | [1] |
| Molecular Weight | 470.37 g/mol | |
| Appearance | Red-orange powder | |
| Melting Point | >300 °C | |
| Solubility in Water | 80 g/L at 80 °C | |
| Solubility in Organic Solvents | Slightly soluble in ethanol and acetone | |
| λmax | 381 nm | |
| pKa | 11.49, 11.71 (at 25 °C) |
Behavior in Acidic and Basic Solutions:
-
In concentrated sulfuric acid, it appears as a red-light purple solution, which turns to a yellow-light orange upon dilution.
-
In concentrated hydrochloric acid, it forms a purple solution that eventually decolorizes upon standing.
-
The aqueous solution turns light brown-yellow upon the addition of concentrated hydrochloric acid.
Synthesis of this compound
The synthesis of this compound is a two-step process involving diazotization followed by an azo coupling reaction. The manufacturing method involves the diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid and subsequent coupling with 2-Hydroxybenzoic acid (salicylic acid).
Experimental Protocol
Materials:
-
4-((4-Aminophenyl)diazenyl)benzenesulfonic acid
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl), concentrated
-
2-Hydroxybenzoic acid (salicylic acid)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Ice
-
Distilled water
-
Starch-iodide paper
Step 1: Diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid
-
In a beaker, dissolve a specific molar equivalent of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid in a dilute aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 molar equivalents) to the stirred solution, ensuring the temperature remains between 0-5 °C.
-
After the addition of sodium nitrite, slowly add concentrated hydrochloric acid (2.5-3 molar equivalents) dropwise. The pH of the solution should become acidic.
-
Continue stirring for 30 minutes at 0-5 °C. The completion of the diazotization can be checked by testing for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).
Step 2: Azo Coupling with 2-Hydroxybenzoic acid (Salicylic Acid)
-
In a separate beaker, dissolve one molar equivalent of 2-Hydroxybenzoic acid in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold alkaline solution of salicylic acid with vigorous stirring. The temperature should be maintained below 5 °C.
-
A colored precipitate of this compound will begin to form. Continue stirring for 1-2 hours in the ice bath to ensure the completion of the coupling reaction.
-
The pH of the reaction mixture should be maintained in the alkaline range (pH 8-9) to facilitate the coupling.
Step 3: Isolation and Purification
-
After the reaction is complete, the precipitated dye is "salted out" by adding a sufficient amount of sodium chloride to the mixture to decrease its solubility in water and promote precipitation.
-
The precipitate is then collected by filtration using a Buchner funnel.
-
The filter cake is washed with a cold, saturated sodium chloride solution to remove unreacted starting materials and other impurities.
-
The purified this compound is then dried in an oven at a controlled temperature.
Caption: Synthesis workflow for this compound.
Applications and Biological Relevance
The primary application of this compound is as a dye for various natural and synthetic fibers. Its ability to form stable complexes with metal mordants makes it particularly useful for achieving high color fastness.
From a biomedical perspective, there is currently limited specific research available on the biological activities or drug development applications of this compound. However, the broader class of azo compounds has been extensively studied and has shown a wide range of pharmacological activities. Some azo compounds are utilized as antibacterial, anti-inflammatory, and anticancer agents. The azo bond can be cleaved by azoreductases present in gut microbiota and the liver, leading to the formation of aromatic amines, which may have their own biological effects or toxicities.
The potential for azo dyes in biomedical applications is an active area of research, with some compounds being investigated for use in drug delivery systems, photodynamic therapy, and as diagnostic agents. Given its chemical structure, this compound could theoretically be explored for such applications, but this would require dedicated toxicological and pharmacological studies.
Caption: Applications of Azo Dyes.
Conclusion
This compound is a well-characterized azo dye with established applications in the textile industry. Its synthesis is a straightforward process involving classical diazo-coupling chemistry. While direct evidence for its use in drug development is lacking, the broader pharmacological relevance of the azo scaffold suggests that further investigation into the biological properties of this compound and its derivatives could be a potential area for future research. This guide provides the foundational chemical knowledge necessary for such explorations.
References
In-Depth Technical Guide: Physicochemical Properties of C.I. Mordant Orange 6 (CAS 3564-27-0)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the physicochemical properties of the compound identified by CAS number 3564-27-0, C.I. Mordant Orange 6. The document details the compound's chemical identity, summarizes its key physicochemical parameters in a structured format, and outlines the standard experimental protocols for the determination of these properties. A workflow diagram illustrating the synthesis of C.I. This compound is also provided to offer a complete technical profile of this substance.
Chemical Identity
The compound associated with CAS number 3564-27-0 is an azo dye known as C.I. This compound. Its chemical name is disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate[1][2].
-
Common Name : C.I. This compound[1]
-
Synonyms : Acid Chrome Orange G, Mordant Orange G
-
Molecular Structure Class : Double Azo
-
C.I. Number : 26520
Physicochemical Properties
The key physicochemical properties of C.I. This compound are summarized in the table below. This data has been compiled from various chemical databases and literature sources.
| Property | Value | References |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | |
| Molecular Weight | 470.37 g/mol | |
| Appearance | Reddish-orange powder | |
| Melting Point | >300°C | |
| Solubility | - Soluble in water (80 g/L at 80°C) - Slightly soluble in ethanol and acetone | |
| pKa | 11.49, 11.71 (at 25°C) | |
| Maximum Absorption (λmax) | 381 nm | |
| pH Indicator Range | Yellow (pH 10.5) to Red (pH 12.0) |
Additional Properties:
-
In concentrated sulfuric acid, it appears as a reddish-purple solution, which turns pale yellowish-orange upon dilution.
-
In concentrated hydrochloric acid, the solution is initially purple and gradually fades to colorless.
-
The aqueous solution turns light brownish-yellow with the addition of concentrated acid and reddish-orange-brown with concentrated caustic soda.
Experimental Protocols
This section outlines the general experimental methodologies for determining the key physicochemical properties of azo dyes like C.I. This compound.
Melting Point Determination
The melting point of a solid organic compound is a crucial indicator of its purity.
Methodology: Capillary Method
-
Sample Preparation : A small amount of the dry, powdered dye is packed into a capillary tube to a height of 2-3 mm. The tube is sealed at one end.
-
Apparatus : A melting point apparatus (e.g., Mel-Temp or Fisher-Johns) is used. The capillary tube is placed in the heating block.
-
Heating : The sample is heated rapidly to about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to ensure accurate measurement.
-
Observation : The temperatures at which the first droplet of liquid appears and when the entire sample becomes liquid are recorded. This range represents the melting point. For a pure substance, this range is typically narrow.
Solubility Determination
Solubility is determined to understand the behavior of the dye in different solvent systems.
Methodology: Static Solubility Test
-
Solvent Selection : A range of solvents are used, typically starting with water, followed by organic solvents like ethanol and acetone.
-
Sample Preparation : A known mass of the dye is added to a specific volume of the solvent in a vial to achieve a target concentration.
-
Equilibration : The mixture is agitated (e.g., using an overhead shaker) for a defined period to ensure equilibrium is reached.
-
Separation of Undissolved Solid : The solution is centrifuged to pellet any undissolved solid.
-
Quantification : The concentration of the dye in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry, by measuring the absorbance at its λmax and using a calibration curve. The solubility is then calculated.
pKa Determination
The acid dissociation constant (pKa) is determined to understand the ionization behavior of the dye in solutions of varying pH.
Methodology: Spectrophotometric Titration
-
Preparation of Buffer Solutions : A series of buffer solutions with a range of known pH values are prepared.
-
Sample Preparation : A stock solution of the dye is prepared. An aliquot of the stock solution is added to each buffer solution, creating a series of solutions with the same dye concentration but different pH values.
-
UV-Vis Spectroscopy : The absorbance spectrum of each solution is recorded using a UV-Vis spectrophotometer. The absorbance at a wavelength where the protonated and deprotonated forms of the dye have significantly different absorptivities is measured for each pH.
-
Data Analysis : A plot of absorbance versus pH is generated. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the dye. Alternatively, plotting the logarithm of the ratio of the concentrations of the ionized and unionized forms versus pH can also be used to determine the pKa.
UV-Visible Spectroscopy for λmax Determination
UV-Visible spectroscopy is used to determine the wavelength of maximum absorbance (λmax), which is a characteristic property of a chromophore-containing molecule.
Methodology: Standard Spectrophotometric Analysis
-
Solvent Selection : A suitable solvent in which the dye is soluble and that is transparent in the wavelength range of interest is chosen (e.g., water or ethanol).
-
Sample Preparation : A dilute solution of the dye with a known concentration is prepared. The concentration should be such that the absorbance falls within the linear range of the Beer-Lambert law (typically between 0.1 and 1.0).
-
Measurement : The UV-Vis spectrum of the solution is recorded over a relevant wavelength range (e.g., 200-800 nm) using a spectrophotometer, with the pure solvent used as a blank.
-
Determination of λmax : The wavelength at which the highest absorbance peak occurs is identified as the λmax.
Synthesis Workflow
The manufacturing process for C.I. This compound involves a two-step chemical synthesis: diazotization followed by azo coupling. The following diagram illustrates this workflow.
Caption: Synthesis workflow for C.I. This compound.
Signaling Pathways
There is no information in the scientific literature to suggest that C.I. This compound, a synthetic dye primarily used in the textile industry, is involved in biological signaling pathways. Its intended application is as a colorant, and it is not designed to have pharmacological activity.
Conclusion
This technical guide has provided a detailed summary of the physicochemical properties of C.I. This compound (CAS 3564-27-0). The data presented, along with the generalized experimental protocols, offer a valuable resource for researchers and scientists working with this compound. The synthesis workflow provides additional context for the chemical nature of this azo dye. The lack of information on biological signaling pathways is consistent with its primary industrial application as a colorant.
References
Mordant Orange 6 molecular formula and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mordant Orange 6 (C.I. 26520), a double azo dye. The document details its chemical and physical properties, provides a comprehensive synthesis protocol, and outlines its application as a pH indicator.
Core Properties of this compound
This compound is a synthetic dye primarily utilized in the textile industry for coloring wool, silk, nylon, leather, and fur.[1][2] Its chemical structure and properties also lend it to applications in analytical chemistry.
Physicochemical and Identification Data
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citations |
| IUPAC Name | Disodium 5-((4-(4-sulfonatophenyl)diazenyl)phenyl)diazenyl)-2-hydroxybenzoate | |
| Synonyms | C.I. This compound, Acid Chrome Orange G, Chrome Orange GR | [1][2] |
| C.I. Number | 26520 | [1] |
| CAS Registry Number | 3564-27-0 | |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | |
| Molecular Weight | 470.37 g/mol | |
| Appearance | Red-orange powder | |
| Melting Point | >300 °C | |
| Maximum Wavelength (λmax) | 381 nm | |
| pKa | 11.49, 11.71 (at 25°C) | |
| Solubility | Soluble in water (80 g/L at 80°C); slightly soluble in ethanol and acetone. |
Experimental Protocols
Synthesis of this compound
The manufacturing process for this compound involves a two-step diazo coupling reaction. The protocol below is based on the established chemical synthesis pathway.
Step 1: Diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid
-
Preparation of Diazo Component: Dissolve a molar equivalent of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid in a dilute solution of sodium carbonate.
-
Cooling: Chill the solution to 0-5°C in an ice bath with constant stirring.
-
Diazotization: Slowly add a stoichiometric amount of a pre-chilled sodium nitrite (NaNO₂) solution. Following this, add concentrated hydrochloric acid (HCl) dropwise while maintaining the temperature below 5°C until the solution is acidic to litmus paper.
-
Reaction: Continue stirring the mixture in the ice bath for 30 minutes to ensure the complete formation of the diazonium salt.
Step 2: Azo Coupling
-
Preparation of Coupling Component: In a separate vessel, dissolve a molar equivalent of 2-Hydroxybenzoic acid (salicylic acid) in a dilute sodium hydroxide (NaOH) solution.
-
Cooling: Cool this solution to 0-5°C in an ice bath.
-
Coupling Reaction: Slowly add the previously prepared cold diazonium salt solution to the cold salicylic acid solution with vigorous stirring. The pH of the mixture should be maintained in the alkaline range.
-
Precipitation: The dye will precipitate as the coupling reaction proceeds. Continue stirring for 1-2 hours in the ice bath.
-
Isolation and Purification: Isolate the precipitated this compound dye by filtration. Wash the solid product with a cold brine solution to remove impurities.
-
Drying: Dry the final product in an oven at a controlled temperature (e.g., 60-80°C) to yield a red-orange powder.
Caption: Workflow for the synthesis of this compound.
Application as a pH Indicator
This compound can be used as a pH indicator, exhibiting a distinct color change in alkaline conditions.
Protocol for Indicator Solution Preparation:
-
Preparation: Prepare a 0.1% (w/v) solution of this compound by dissolving 0.1 g of the dye powder in 100 mL of deionized water.
-
Storage: Store the solution in a clearly labeled, sealed container at room temperature, protected from light.
Usage:
-
Add 2-3 drops of the indicator solution to the analyte solution.
-
Observe the color change as the pH is adjusted. The solution will transition from yellow to red as the pH increases from 10.5 to 12.0.
References
Spectral Properties of Mordant Orange 6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known spectral properties of Mordant Orange 6 (C.I. 26520). Due to limited publicly available data, this document summarizes the existing information and outlines general experimental protocols for the determination of key spectral characteristics. The primary application of this compound in industrial textile dyeing is also detailed. This guide is intended to serve as a foundational resource for researchers and scientists, highlighting both the current knowledge and the significant data gaps regarding this compound.
Introduction
This compound, a double azo dye, is primarily utilized in the textile industry for dyeing materials such as wool, silk, nylon, leather, and fur[1]. Its chemical structure and properties make it an effective colorant when used in conjunction with a metallic mordant. Despite its industrial use, detailed characterization of its spectral properties is not widely available in scientific literature. This guide aims to consolidate the known information and provide a framework for its further investigation.
Chemical and Physical Properties
A summary of the fundamental chemical and physical properties of this compound is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | Sodium 4-((4-((3-carboxy-4-hydroxyphenyl)azo)phenyl)azo)benzenesulfonate | [2] |
| C.I. Name | This compound; 26520 | [1][3] |
| CAS Number | 3564-27-0 | [4] |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | |
| Molecular Weight | 470.37 g/mol | |
| Appearance | Red-orange powder | |
| Solubility | Soluble in water (80 g/L at 80°C), slightly soluble in ethanol and acetone. | |
| Melting Point | >300°C |
Spectral Properties
Detailed experimental data on the spectral properties of this compound are scarce. The available information is summarized in Table 2.
Table 2: Spectral Properties of this compound
| Parameter | Value | Solvent/Conditions | Reference(s) |
| Maximum Absorption Wavelength (λmax) | 381 nm | Not specified | |
| Molar Absorptivity (ε) | Data not available | - | - |
| Emission Wavelength (λem) | Data not available | - | - |
| Quantum Yield (Φ) | Data not available | - | - |
Note: The lack of comprehensive, publicly available spectral data for this compound presents a significant gap for researchers. The λmax value should be considered preliminary and requires experimental verification.
Experimental Protocols
Detailed experimental protocols for the spectral analysis of this compound are not available in the literature. Therefore, this section provides generalized methodologies for the characterization of azo dyes, which can be adapted for this compound.
UV-Visible Absorption Spectroscopy
This protocol outlines the steps to determine the absorption spectrum and molar absorptivity of this compound.
Objective: To measure the absorbance of this compound across the UV-Visible range and determine its maximum absorption wavelength (λmax) and molar absorptivity (ε).
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., water, ethanol, or a suitable buffer)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known mass of this compound and dissolve it in a precise volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range to scan from approximately 200 nm to 800 nm.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectra for each of the prepared dilutions of this compound.
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the spectra.
-
Using the Beer-Lambert law (A = εbc), plot a calibration curve of absorbance at λmax versus concentration.
-
The molar absorptivity (ε) can be calculated from the slope of the calibration curve (slope = εb, where b is the path length of the cuvette, typically 1 cm).
-
Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence emission spectrum and the determination of the fluorescence quantum yield of this compound.
Objective: To measure the fluorescence emission spectrum and determine the relative fluorescence quantum yield (Φ) of this compound.
Materials:
-
This compound solution of known absorbance at the excitation wavelength
-
A fluorescent standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G or Quinine Sulfate)
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes (1 cm path length)
-
Fluorometer
Procedure:
-
Preparation of Solutions: Prepare a dilute solution of this compound with an absorbance of < 0.1 at the chosen excitation wavelength to minimize inner filter effects. Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength.
-
Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize. Set the excitation wavelength to the λmax of this compound (or another suitable wavelength). Set the emission wavelength range to scan from the excitation wavelength to a longer wavelength (e.g., 800 nm).
-
Measurement of Emission Spectra:
-
Record the fluorescence emission spectrum of the solvent blank.
-
Record the fluorescence emission spectrum of the this compound solution.
-
Record the fluorescence emission spectrum of the fluorescent standard solution under the identical instrument settings.
-
-
Data Analysis:
-
Subtract the solvent blank spectrum from the sample and standard spectra.
-
Integrate the area under the corrected emission spectra for both the sample (Is) and the standard (Ir).
-
Calculate the quantum yield of the sample (Φs) using the following equation: Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²) Where:
-
Φr is the quantum yield of the reference standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
-
Applications and Workflows
The primary documented application of this compound is in the industrial dyeing of textiles. A generalized workflow for this process is described below.
Industrial Dyeing Workflow
Mordant dyes like this compound require a mordant, typically a metal salt, to fix the dye to the fabric, enhancing color fastness. The process generally involves pre-mordanting the fabric, followed by dyeing.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound should be consulted before handling. General safety precautions for handling azo dyes include:
-
Using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Working in a well-ventilated area or under a fume hood.
-
Avoiding inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse thoroughly with water.
Conclusion
This compound is an industrially relevant azo dye with limited publicly available scientific data regarding its detailed spectral properties. This guide has consolidated the known information and provided general experimental protocols to facilitate further research. The significant data gaps, particularly concerning its fluorescence properties and potential applications beyond textile dyeing, represent opportunities for future investigation by the scientific community. A thorough experimental characterization is necessary to fully understand the potential of this compound in various research and development fields.
References
Mordant Orange 6 solubility in water and organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Mordant Orange 6 (C.I. 26520), a double azo dye. The information is intended for use in research, scientific, and drug development applications.
Core Chemical Properties
This compound is a red-orange powder with the chemical formula C₁₉H₁₂N₄Na₂O₆S and a molecular weight of 470.37 g/mol .[1] It is primarily utilized as a mordant acid dye in the textile industry for dyeing wool, silk, and nylon.[1][2]
Quantitative Solubility Data
The solubility of a compound is a critical parameter in a multitude of scientific and industrial applications, including the preparation of stock solutions, formulation development, and toxicological studies. The solubility of this compound has been determined in aqueous and select organic solvents.
| Solvent | Solubility | Temperature (°C) | Observations |
| Water | 80 g/L | 80 | Forms a yellow to orange solution.[3][4] |
| Ethanol | Very slightly soluble | Not specified | Qualitative assessment. |
| Acetone | Slightly soluble | Not specified | Qualitative assessment. |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a dye such as this compound. This method is based on the principle of saturation and can be adapted for various solvents and temperatures.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound powder
-
Solvent of interest (e.g., deionized water, ethanol, acetone)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Constant temperature water bath or incubator
-
Spectrophotometer
-
Centrifuge and centrifuge tubes (optional)
-
Filtration apparatus (e.g., syringe filters)
-
Oven
Methodology:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound powder and add it to a known volume of the solvent in a sealed container (e.g., a screw-cap vial or flask). The amount of dye added should be more than what is expected to dissolve to ensure a saturated solution is formed.
-
Place the container in a constant temperature water bath or incubator set to the desired temperature.
-
Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the solution to stand undisturbed at the constant temperature to allow the excess solid to sediment.
-
Carefully withdraw a known volume of the supernatant using a pre-heated pipette to avoid precipitation.
-
To ensure all undissolved solids are removed, the supernatant can be centrifuged at the experimental temperature, or filtered using a syringe filter that is compatible with the solvent and has been pre-warmed to the experimental temperature.
-
-
Quantification of Dissolved Solute:
-
Gravimetric Method:
-
Accurately transfer a known volume of the clear, saturated solution to a pre-weighed, dry container.
-
Evaporate the solvent in an oven at a temperature that will not degrade the dye until a constant weight of the dried dye is achieved.
-
The solubility can then be calculated in g/L or other appropriate units.
-
-
Spectrophotometric Method:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of these standards at the wavelength of maximum absorbance (λmax) to construct a calibration curve.
-
Dilute the saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution and use the calibration curve to determine the concentration of the dye in the saturated solution.
-
-
-
Data Analysis and Reporting:
-
Calculate the average solubility from at least three independent experiments.
-
Report the solubility in standard units (e.g., g/L, mg/mL, mol/L) along with the specified temperature.
-
Logical Workflow for Solubility Determination
The following diagram illustrates the logical workflow for determining the solubility of a substance like this compound.
Caption: Workflow for Solubility Determination.
References
An In-depth Technical Guide to the Mechanism of Action for Mordant Orange 6 as a Dye
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mordant Orange 6 is a monoazo mordant dye used extensively in the textile industry for dyeing protein fibers such as wool and silk, as well as nylon and leather.[1][2] Its efficacy is rooted in the formation of a stable ternary complex involving the dye molecule, a metal ion (mordant), and the functional groups of the fiber. This guide elucidates the intricate mechanism of action of this compound, detailing the chemical interactions that govern its dyeing properties. It provides a comprehensive overview of its synthesis, application, and the analytical techniques used for its characterization. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in dye chemistry, materials science, and related fields.
Introduction
Mordant dyes are a class of colorants that require a mordant to fix to the substrate. The mordant, typically a polyvalent metal ion, acts as a bridge, forming a coordination complex with both the dye and the fiber. This complex is insoluble and possesses high fastness properties. This compound, also known as C.I. 26520, is a prime example of a synthetic mordant dye valued for the vibrant and durable orange to red hues it imparts, particularly on wool.[1] The final color is dependent on the mordant used, with aluminum yielding a brilliant orange and chromium producing a dark red-light orange.[1]
Chemical Properties of this compound
-
Chemical Name: disodium;4-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate
-
Molecular Formula: C₁₉H₁₂N₄Na₂O₆S[1]
-
Molecular Weight: 470.37 g/mol
-
CAS Number: 3564-27-0
-
Class: Double Azo Dye
The structure of this compound contains key functional groups that are essential for its function as a mordant dye: the azo groups (-N=N-), a carboxyl group (-COOH), and a hydroxyl group (-OH) on the salicylic acid moiety, and a sulfonate group (-SO₃H). The hydroxyl and carboxyl groups in the ortho position to the azo linkage are critical for chelation with the metal mordant.
Caption: Chemical Structure of this compound.
Mechanism of Action
The dyeing process with this compound on wool is a multi-step chemical interaction that results in the formation of a highly stable dye-mordant-fiber complex.
Role of the Wool Fiber
Wool is a protein fiber composed of keratin, which is rich in various functional groups capable of interacting with both the dye and the mordant. These include:
-
Carboxyl groups (-COOH): From aspartic and glutamic acid residues.
-
Amino groups (-NH₂): From lysine, arginine, and histidine residues.
-
Hydroxyl groups (-OH): From serine, threonine, and tyrosine residues.
-
Thiol groups (-SH): From cysteine residues.
These groups, particularly the carboxyl and amino groups, provide sites for ionic bonding and coordination with the mordant.
Role of the Mordant
Metal salts, most commonly chromium (in the form of potassium dichromate, K₂Cr₂O₇) or aluminum (as alum, KAl(SO₄)₂·12H₂O), are used as mordants. In the dyeing bath, the metal salt hydrolyzes to form metal ions. For chromium, the hexavalent chromium (Cr⁶⁺) from dichromate is reduced to the trivalent state (Cr³⁺) by the thiol groups of cysteine in the wool fiber. Cr³⁺ is the active species that forms the coordination complex.
Formation of the Dye-Mordant-Fiber Complex
The interaction between this compound, the chromium (III) ion, and the wool fiber can be visualized as a ternary complex. The Cr³⁺ ion, with a coordination number of six, acts as a central atom. It forms coordinate bonds with:
-
The Dye Molecule: The hydroxyl and carboxyl groups on the salicylic acid moiety of this compound chelate with the chromium ion.
-
The Wool Fiber: The carboxyl and amino groups of the keratin in wool also form coordinate bonds with the same chromium ion.
This intricate network of coordinate bonds results in a large, insoluble complex that is firmly anchored within the fiber matrix, leading to excellent wash and light fastness.
Caption: Logical relationship of complex formation.
Quantitative Data
The performance of a dye is quantitatively assessed by its colorimetric properties and fastness ratings.
| Property | Mordant | Rating/Value |
| Light Fastness | Chromium | 6 (on a scale of 1-8) |
| Washing Fastness | Chromium | 4-5 (on a scale of 1-5 for color change and staining) |
| Perspiration Fastness | Chromium | 5 (on a scale of 1-5) |
| CIELab Values | Varies | L (lightness), a* (redness-greenness), and b* (yellowness-blueness) values depend on mordant and dyeing conditions. |
| UV-Vis λmax | Unbound | ~381 nm |
| UV-Vis λmax | Complexed | A bathochromic (red) shift is expected upon complexation with a metal ion. |
Experimental Protocols
Synthesis of this compound (Representative Protocol)
The synthesis of this compound involves a two-step process: diazotization of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid followed by coupling with salicylic acid.
Step 1: Diazotization
-
Dissolve a specific molar equivalent of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid in a dilute hydrochloric acid solution.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a stoichiometric amount of a cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5°C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Azo Coupling
-
In a separate vessel, dissolve a molar equivalent of salicylic acid in a dilute sodium hydroxide solution.
-
Cool this solution to 0-5°C.
-
Slowly add the cold diazonium salt solution from Step 1 to the cold salicylic acid solution with vigorous stirring.
-
Maintain the temperature below 5°C and a slightly alkaline pH to facilitate the coupling reaction.
-
Continue stirring for 1-2 hours until the reaction is complete.
-
The dye is then precipitated by the addition of sodium chloride (salting out), filtered, washed, and dried.
Caption: Simplified synthesis workflow.
Application of this compound on Wool (After-Chrome Method)
-
Dyeing:
-
Prepare a dyebath containing the required amount of this compound (e.g., 2% on weight of fiber, owf), acetic acid to maintain a pH of 4.5-5.5, and a leveling agent.
-
Introduce the wetted wool yarn or fabric into the dyebath at 40°C.
-
Raise the temperature to boiling (100°C) over 45 minutes.
-
Continue dyeing at the boil for 60 minutes.
-
Allow the dyebath to cool slightly.
-
-
Mordanting:
-
Add potassium dichromate (e.g., 1% owf) to the same dyebath.
-
Raise the temperature back to the boil and continue for another 45-60 minutes.
-
-
Rinsing and Drying:
-
Remove the dyed wool from the bath, rinse thoroughly with warm and then cold water until the water runs clear.
-
Squeeze out excess water and air dry.
-
Color Fastness to Washing (ISO 105-C06)
-
A specimen of the dyed wool is stitched between two specified adjacent fabrics (multi-fiber strip).
-
The composite sample is agitated in a soap solution under specified conditions of time and temperature in a laundering machine.
-
The sample is then rinsed and dried.
-
The change in color of the specimen and the staining of the adjacent fabrics are assessed using the grey scales.
UV-Visible Spectroscopic Analysis
-
Prepare a stock solution of this compound in a suitable solvent (e.g., distilled water).
-
Prepare a series of solutions containing a fixed concentration of the dye and varying concentrations of the mordant (e.g., chromium chloride).
-
Record the UV-Visible absorption spectrum of each solution over a range of wavelengths (e.g., 200-800 nm).
-
Observe the changes in the absorption maximum (λmax) and absorbance values to study the complex formation.
Conclusion
The mechanism of action of this compound as a dye for wool is a fascinating interplay of covalent and coordinate chemistry. The formation of a stable ternary complex between the dye, a metal mordant, and the proteinaceous fiber is the key to its vibrant coloration and excellent fastness properties. A thorough understanding of this mechanism, supported by detailed experimental protocols and quantitative data, is crucial for the development of new and improved dyeing systems with enhanced performance and environmental profiles. This guide serves as a foundational resource for researchers and professionals dedicated to advancing the science and technology of dyes and their applications.
References
An In-depth Technical Guide to Mordant Orange 6 (C.I. 26520)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the classification, properties, and synthesis of the mordant dye, Mordant Orange 6 (C.I. 26520). The information is curated for researchers, scientists, and professionals in drug development who may utilize this compound in their work.
Chemical and Physical Properties
This compound is a double azo dye characterized by its vibrant orange hue. Its chemical and physical properties are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| C.I. Name | This compound |
| C.I. Number | 26520 |
| CAS Number | 3564-27-0 |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S |
| Molecular Weight | 470.37 g/mol |
| IUPAC Name | disodium;4-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
| Synonyms | Acid Chrome Orange G, Chrome Orange GR |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Physical State | Red-orange powder |
| Solubility | Soluble in water (80 g/L at 80°C), slightly soluble in ethanol and acetone. |
| Melting Point | >300°C |
| λmax | 381 nm |
| Behavior in Acid | Turns red-light purple in concentrated sulfuric acid, becoming yellow-light orange upon dilution. Turns purple in concentrated hydrochloric acid, eventually decolorizing. |
| Behavior in Aqueous Solution | Forms a yellow to orange solution. Addition of concentrated hydrochloric acid results in a light brown-yellow color. |
Classification of this compound
The following diagram illustrates the classification of this compound based on its chemical structure and application.
Caption: Hierarchical classification of this compound.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in wool dyeing are provided below. These protocols are based on established chemical principles for diazotization, azo coupling, and mordant dyeing.
Synthesis of this compound (C.I. 26520)
The synthesis of this compound is a two-step process involving the diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid, followed by the azo coupling with 2-Hydroxybenzoic acid (salicylic acid).
Step 1: Diazotization of 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid
-
Preparation of the Amine Suspension: In a 500 mL three-necked flask equipped with a mechanical stirrer and a thermometer, create a suspension of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid (0.1 mol) in 200 mL of water.
-
Acidification: Slowly add 25 mL of concentrated hydrochloric acid to the suspension while stirring.
-
Cooling: Cool the mixture to 0-5°C using an ice-salt bath.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (0.11 mol) in 50 mL of cold water.
-
Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes, ensuring the temperature remains below 5°C.
-
Completion Check: After the addition is complete, continue stirring for another 30 minutes. Check for the presence of excess nitrous acid using starch-iodide paper (the paper should turn blue-black). If the test is negative, add a small amount of sodium nitrite solution until a positive test is achieved. The resulting solution contains the diazonium salt and should be used immediately in the next step.
Step 2: Azo Coupling with 2-Hydroxybenzoic Acid
-
Preparation of the Coupling Solution: In a separate 1 L beaker, dissolve 2-Hydroxybenzoic acid (0.1 mol) in 200 mL of a 10% sodium carbonate solution.
-
Cooling: Cool the solution to 0-5°C in an ice-salt bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Step 1 to the 2-Hydroxybenzoic acid solution with vigorous stirring, maintaining the temperature below 5°C.
-
Precipitation: A colored precipitate of this compound will form. Continue stirring for 2-3 hours to ensure the reaction goes to completion.
-
Isolation: Isolate the precipitate by vacuum filtration.
-
Washing: Wash the filter cake with a cold, saturated sodium chloride solution to remove unreacted starting materials and byproducts.
-
Drying: Dry the product in an oven at 60-70°C.
The logical workflow for the synthesis is depicted in the following diagram.
Caption: Step-by-step synthesis of this compound.
Application of this compound in Wool Dyeing
This compound is primarily used for dyeing protein fibers such as wool. The following protocol describes a typical mordanting and dyeing process.
Materials:
-
Wool yarn or fabric
-
This compound dye
-
Potassium dichromate (mordant)
-
Acetic acid
-
Sodium sulfate
-
Stainless steel dyeing vessel
-
Heating source
-
Stirring rod
Procedure:
-
Scouring of Wool: Before dyeing, the wool must be scoured to remove any natural oils and dirt. This is typically done by washing the wool in a mild detergent solution at 50-60°C for 30 minutes, followed by thorough rinsing.
-
Mordanting (Chrome Mordant Method):
-
Prepare a mordant bath with a liquor ratio of 40:1 (40 mL of water for every 1 g of wool).
-
Add potassium dichromate (3% on the weight of wool) and a small amount of a wetting agent to the bath.
-
Introduce the wet, scoured wool into the mordant bath at 40°C.
-
Gradually raise the temperature to boiling over 45-60 minutes.
-
Continue to boil for 60-90 minutes, stirring occasionally to ensure even mordanting.
-
Allow the bath to cool slowly, then remove the wool and rinse it thoroughly with water.
-
-
Dyeing:
-
Prepare a dyebath with a liquor ratio of 40:1.
-
Add the required amount of this compound dye (e.g., 2% on the weight of wool) to the dyebath and ensure it is fully dissolved.
-
Add sodium sulfate (10% on the weight of wool) as a leveling agent and acetic acid to adjust the pH to 4.5-5.5.
-
Introduce the wet, mordanted wool into the dyebath at 40°C.
-
Raise the temperature to boiling over 45-60 minutes.
-
Continue boiling for 60-90 minutes, or until the desired shade is achieved.
-
Allow the dyebath to cool, then remove the wool.
-
-
Rinsing and Drying:
-
Rinse the dyed wool with warm and then cold water until the water runs clear.
-
Squeeze out excess water and air-dry the wool away from direct sunlight.
-
The experimental workflow for wool dyeing is summarized in the diagram below.
Caption: Process flow for dyeing wool with this compound.
In-Depth Technical Guide: Safety and Handling of Mordant Orange 6
For Researchers, Scientists, and Drug Development Professionals
Substance Identification and Properties
This section provides the fundamental chemical and physical data for Mordant Orange 6.
| Property | Data |
| Chemical Name | disodium 5-(4-(4-sulphophenylazo)phenylazo)salicylate |
| Synonyms | C.I. This compound, C.I. 26520, Acid Chrome Orange G[1][2][3] |
| CAS Number | 3564-27-0[1][4] |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S |
| Molecular Weight | 470.37 g/mol |
| Appearance | Red-orange powder |
| Melting Point | >300°C |
| Solubility | Soluble in water (80 g/L at 80°C); slightly soluble in ethanol and acetone. |
Hazard Identification and Classification
There is a significant lack of consensus and official data regarding the hazards of this compound. One supplier Safety Data Sheet states the substance is "Not classified" under the Globally Harmonized System (GHS). However, this should be interpreted with extreme caution due to the absence of thorough toxicological testing.
For a comparative perspective, Mordant Orange 1 (CAS 2243-76-7) , a different substance, is classified with multiple hazards. The data for Mordant Orange 1 is provided below for informational purposes only and should not be directly extrapolated to this compound .
Table 2.1: Comparative Hazard Classification of Mordant Orange 1
| Hazard Classification (Mordant Orange 1) | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity (Oral), Category 4 | GHS07 | Warning | H302: Harmful if swallowed |
| Serious eye damage/eye irritation, Category 2 | GHS07 | Warning | H319: Causes serious eye irritation |
Note: Further classifications for skin irritation, skin sensitization, respiratory irritation, and aquatic toxicity have also been associated with Mordant Orange 1.
GHS Pictogram Associated with Mordant Orange 1
Caption: GHS07 pictogram for Mordant Orange 1 hazards.
Experimental Protocols and Workflows
No specific experimental protocols for the safety evaluation of this compound were identified. Standard OECD (Organisation for Economic Co-operation and Development) test guidelines should be followed for any toxicological assessments.
General Laboratory Safety Workflow for Handling Chemicals with Unknown Hazards
A systematic approach is critical when handling substances with incomplete safety profiles.
Caption: General laboratory safety workflow.
Handling and Storage
Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Caption: PPE selection decision flowchart.
Safe Handling Practices
-
Always handle this compound within a chemical fume hood to control potential dust exposure.
-
Avoid all direct contact with the substance.
-
Prohibit eating, drinking, and smoking in areas where this chemical is handled.
-
Wash hands and any exposed skin thoroughly after handling.
Storage Conditions
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed to prevent moisture absorption and contamination.
-
Store away from strong oxidizing agents and other incompatible materials.
First Aid Measures
In the event of exposure, follow these first aid guidelines and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing becomes difficult, administer oxygen and seek medical help. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. |
Accidental Release Measures
-
Small Spill: Don appropriate PPE. Moisten the powder slightly to prevent dust generation and carefully sweep it into a labeled container for hazardous waste disposal.
-
Large Spill: Evacuate the area. Restrict access. Wear a higher level of PPE, including respiratory protection. Follow institutional procedures for large chemical spills.
Toxicological Information
No specific quantitative toxicological data (e.g., LD₅₀, LC₅₀) for this compound were found in the available resources. As a double azo dye, there is a theoretical potential for metabolic cleavage to aromatic amines. The carcinogenicity and mutagenicity of this compound are unknown.
Stability and Reactivity
-
Reactivity: Generally stable under normal laboratory conditions.
-
Chemical Stability: Stable.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
References
Methodological & Application
Application Notes and Protocols for Staining Wool and Silk Fibers with Mordant Orange 6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the staining of wool and silk fibers using Mordant Orange 6, a chrome dye known for producing a dark red-light orange hue on protein fibers. The protocol outlines the after-chrome (post-mordanting) method, which is the recommended procedure for this type of dye to ensure optimal color yield and fastness. Additionally, a pre-mordanting protocol using alum is provided for comparison, yielding a brilliant orange to dark orange color.
Chemical Properties of this compound
-
C.I. Name: this compound[1]
-
C.I. Number: 26520[1]
-
CAS Number: 3564-27-0 / 25747-21-1[1]
-
Molecular Formula: C₁₉H₁₂N₄Na₂O₆S[1]
-
Molecular Weight: 470.37 g/mol [1]
-
Chemical Class: Double Azo Dye
-
Solubility: Soluble in water (80 g/L at 80°C), slightly soluble in ethanol and acetone.
Data Summary Table
The following table summarizes the quantitative data for the staining protocols of wool and silk fibers with this compound.
| Parameter | Wool | Silk |
| Fiber Preparation (Scouring) | ||
| Scouring Agent | Mild, pH-neutral detergent | Mild, pH-neutral detergent |
| Temperature | 50-60°C | 50-60°C |
| Duration | 2 hours to overnight | 2 hours to overnight |
| After-Chrome (Post-Mordanting) Protocol | ||
| Dyeing Step | ||
| This compound Conc. (% owf) | 1-3% | 1-3% |
| Acetic Acid (40%) Conc. (% owf) | 2-4% | 2-4% |
| Glauber's Salt (anhydrous) Conc. (% owf) | 10-20% | 10-20% |
| Initial Temperature | 40°C | 40°C |
| Rate of Temperature Rise | 1-2°C/minute | 1-2°C/minute |
| Final Temperature | 100°C (Boil) | 85-90°C |
| Dyeing Duration at Final Temp. | 45-60 minutes | 45-60 minutes |
| Chroming Step | ||
| Potassium Dichromate Conc. (% owf) | 1-2% | 1-2% |
| Acetic Acid (40%) Conc. (% owf) | 1-2% | 1-2% |
| Temperature | 100°C (Boil) | 85-90°C |
| Chroming Duration | 30-45 minutes | 30-45 minutes |
| Pre-Mordanting Protocol (Alum) | ||
| Alum (Aluminum Potassium Sulfate) Conc. (% owf) | 15% | 15% |
| Cream of Tartar Conc. (% owf) | 6% (optional) | 6% (optional) |
| Mordanting Temperature | 90°C | 85°C |
| Mordanting Duration | 60 minutes | 60 minutes |
| Color Fastness (Wool - Chrome Mordant) | ||
| Light Fastness (ISO 105-B02) | 6 | Not available |
| Wash Fastness (ISO 105-C06) | 4-5 | Not available |
| Perspiration Fastness | 5 | Not available |
| Rubbing Fastness (ISO 105-X12) | 4-5 (Dry) | Not available |
owf: on the weight of fiber
Experimental Protocols
Materials and Equipment:
-
Wool or silk fibers
-
This compound dye powder
-
Potassium dichromate (for after-chrome method)
-
Alum (Aluminum Potassium Sulfate) (for pre-mordanting method)
-
Acetic acid (40%)
-
Glauber's salt (anhydrous sodium sulfate)
-
Mild, pH-neutral detergent
-
Stainless steel dye pot
-
Heating source (e.g., hot plate, stove)
-
Thermometer
-
Glass stirring rods
-
Beakers and graduated cylinders
-
Personal Protective Equipment (gloves, safety glasses, lab coat)
1. Fiber Preparation (Scouring)
Proper cleaning of the fibers is crucial for even dye uptake.
-
Weigh the dry wool or silk fibers.
-
Wash the fibers in a solution of mild, pH-neutral detergent at 50-60°C.
-
Let the fibers soak for at least 2 hours, or overnight, to ensure the removal of any impurities, oils, or sizing.
-
Rinse the fibers thoroughly with warm water of a similar temperature to avoid thermal shock, which can cause felting in wool.
-
Gently squeeze out excess water. The fibers should be damp before proceeding to mordanting or dyeing.
2. After-Chrome (Post-Mordanting) Staining Protocol
This method generally provides excellent wash and light fastness.
Step 1: Dyeing
-
Fill a stainless steel dye pot with a liquor ratio of 20:1 to 40:1 (e.g., 2 to 4 liters of water for every 100 grams of fiber).
-
Add 10-20% owf of Glauber's salt and stir until dissolved.
-
Adjust the pH of the dyebath to 4.5-5.5 with 2-4% owf of acetic acid (40%).
-
Disperse 1-3% owf of this compound in a small amount of warm water and add it to the dyebath. Stir well.
-
Introduce the scoured, wet fibers to the dyebath at 40°C.
-
Slowly raise the temperature to a boil (100°C) for wool, or to 85-90°C for silk, at a rate of 1-2°C per minute.
-
Maintain this temperature for 45-60 minutes, stirring gently and periodically to ensure even dyeing.
-
Allow the dyebath to cool slightly before the chroming step.
Step 2: Chroming
-
Carefully add 1-2% owf of potassium dichromate and 1-2% owf of acetic acid (40%) to the cooled dyebath containing the fibers.
-
Slowly bring the temperature back to a boil (100°C) for wool, or to 85-90°C for silk.
-
Hold at this temperature for 30-45 minutes, stirring gently.
-
Turn off the heat and allow the fibers to cool down slowly in the dyebath.
-
Once cooled, remove the fibers and rinse thoroughly with warm water, followed by a final rinse in cold water.
-
Air dry the stained fibers away from direct sunlight.
3. Pre-Mordanting Protocol with Alum
This method yields a brighter orange color.
Step 1: Mordanting
-
Fill a stainless steel pot with enough water to allow the fibers to move freely (liquor ratio of 20:1 to 40:1).
-
Dissolve 15% owf of alum and optionally 6% owf of cream of tartar in hot water and add to the pot.
-
Introduce the scoured, wet fibers.
-
Slowly heat the mordant bath to 90°C for wool or 85°C for silk.
-
Maintain this temperature for 60 minutes, stirring gently.
-
Allow the fibers to cool in the bath.
-
The mordanted fibers can be used immediately or dried and stored for later use.
Step 2: Dyeing
-
Prepare a dyebath as described in the "After-Chrome Protocol - Step 1: Dyeing".
-
Introduce the pre-mordanted, wet fibers.
-
Follow the dyeing procedure as outlined for the after-chrome method (heating to boil for wool or 85-90°C for silk and maintaining the temperature for 45-60 minutes).
-
After dyeing, allow the fibers to cool in the dyebath.
-
Rinse the dyed fibers with warm water, followed by a cold water rinse.
-
Air dry away from direct sunlight.
Visualization of the Experimental Workflow
The following diagram illustrates the after-chrome staining protocol for wool and silk fibers with this compound.
Caption: After-chrome staining workflow for wool and silk.
Signaling Pathway of Mordant Dyeing
The following diagram illustrates the chemical interactions during the after-chrome mordanting process.
Caption: this compound dye-fiber interaction pathway.
References
Application Notes and Protocols: Mordant Orange 6 in Histological Staining
Introduction
Mordant Orange 6, a mordant acid dye, presents potential applications in histological staining for the visualization of various tissue components.[1][2] As a double azo dye, its chemical structure allows for the formation of stable coordination complexes with polyvalent metal ions, known as mordants.[2][3] This dye-mordant complex, or "lake," then binds to specific tissue structures, enhancing the color intensity and stability of the stain.[3] While primarily utilized in the textile industry for dyeing wool, silk, and leather, its properties suggest its utility in biological research for staining structures rich in proteins or nucleic acids.
These application notes provide a comprehensive overview and a detailed protocol for the use of this compound in histological applications. The provided methodologies are based on established principles of mordant dyeing and histological staining techniques.
Chemical Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 26520 |
| CAS Number | 3564-27-0 / 25747-21-1 |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S |
| Molecular Weight | 470.37 g/mol |
| Appearance | Red-orange powder |
| Solubility | Soluble in water, slightly soluble in ethanol and acetone. |
Principle of Staining
The staining mechanism of this compound relies on the principles of chelation. A polyvalent metal ion, the mordant, forms covalent and coordinate bonds with the dye molecule to create a dye-mordant complex, also known as a lake. This complex then binds to tissue components, such as the phosphate groups of nucleic acids or the carboxyl and hydroxyl groups of proteins, through similar chelation mechanisms. The choice of mordant can influence the final color of the stained tissue. For instance, with an aluminum mordant, this compound produces a brilliant orange to dark orange color, while a chromium mordant yields a dark red-light orange hue.
Experimental Protocols
I. Preparation of Solutions
This compound Staining Solution (1% w/v)
-
Dissolve 1 g of this compound powder in 100 mL of distilled water.
-
Stir until fully dissolved. Gentle heating may be applied to aid dissolution.
-
Filter the solution before use.
Mordant Solution (5% w/v Potassium Alum)
-
Dissolve 5 g of potassium aluminum sulfate (potassium alum) in 100 mL of distilled water.
-
Stir until fully dissolved.
Differentiating Solution (0.5% v/v Acetic Acid)
-
Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.
-
Mix thoroughly.
II. Staining Protocol for Paraffin-Embedded Sections
This protocol is designed for formalin-fixed, paraffin-embedded tissue sections (4-5 µm thick).
-
Deparaffinization and Rehydration:
-
Xylene: 2 changes, 5 minutes each.
-
100% Ethanol: 2 changes, 3 minutes each.
-
95% Ethanol: 2 changes, 3 minutes each.
-
70% Ethanol: 1 change, 3 minutes.
-
Distilled water: Rinse for 5 minutes.
-
-
Mordanting:
-
Immerse slides in the 5% Potassium Alum Mordant Solution.
-
Incubate for 10-15 minutes at room temperature.
-
Rinse thoroughly in running tap water for 5 minutes.
-
Rinse in distilled water.
-
-
Staining:
-
Immerse slides in the 1% this compound Staining Solution.
-
Incubate for 20-30 minutes at room temperature.
-
Rinse briefly in distilled water.
-
-
Differentiation:
-
Dip slides in the 0.5% Acetic Acid Differentiating Solution for 10-30 seconds, checking microscopically for desired staining intensity.
-
Rinse immediately and thoroughly in running tap water for 5 minutes to stop differentiation.
-
-
Dehydration and Mounting:
-
95% Ethanol: 1 minute.
-
100% Ethanol: 2 changes, 2 minutes each.
-
Xylene: 2 changes, 3 minutes each.
-
Mount with a xylene-based mounting medium.
-
Quantitative Data Summary
| Parameter | Value/Range |
| This compound Concentration | 1% (w/v) |
| Mordant Concentration (Potassium Alum) | 5% (w/v) |
| Mordanting Time | 10-15 minutes |
| Staining Time | 20-30 minutes |
| Differentiating Agent Concentration | 0.5% (v/v) Acetic Acid |
| Differentiation Time | 10-30 seconds |
| Section Thickness | 4-5 µm |
Expected Results
-
Nuclei: Bright Orange to Red-Orange
-
Cytoplasm: Lighter shades of Orange to Yellow-Orange
-
Collagen and Muscle: Varying shades of Orange to Pinkish-Orange
-
Erythrocytes: Bright Orange-Red
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Understaining | - Insufficient staining or mordanting time.- Over-differentiation. | - Increase incubation times in the mordant and/or staining solution.- Decrease time in the differentiating solution. |
| Overstaining | - Excessive staining time.- Insufficient differentiation. | - Decrease staining time.- Increase differentiation time with microscopic control. |
| Non-specific Staining | - Inadequate rinsing after mordanting.- Staining solution too concentrated. | - Ensure thorough rinsing after the mordant step.- Dilute the this compound staining solution. |
| Precipitate on Section | - Unfiltered staining solution. | - Always filter the staining solution before use. |
Visualizations
Caption: Experimental workflow for this compound histological staining.
Caption: Logical relationship of dye-mordant-tissue complex formation.
References
Application Notes and Protocols for Mordant Orange 6 in Leather and Fur Dyeing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 6, also known as C.I. 26520, is a double azo mordant dye.[1] It is primarily used for dyeing protein fibers such as wool, silk, and nylon, and finds application in the coloring of leather and fur.[1][2] Mordant dyes, by definition, require the use of a mordant—typically a metal salt—to fix the dye to the substrate, thereby enhancing the fastness properties of the coloration, such as resistance to light, washing, and perspiration.[3] The final color of the dyed material can vary depending on the mordant used; for instance, with aluminum, this compound produces a brilliant orange to dark orange, while with chromium, it yields a dark red-light orange.[1]
This document provides detailed application notes and generalized experimental protocols for the use of this compound in the dyeing of leather and fur. The protocols are based on standard mordant dyeing procedures for protein-based substrates, as specific literature detailing the application of this compound to leather and fur is limited. Researchers should consider these as starting points and optimize the conditions for their specific applications.
Chemical and Physical Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| C.I. Name | This compound | |
| C.I. Number | 26520 | |
| CAS Number | 3564-27-0 / 25747-21-1 | |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | |
| Molecular Weight | 470.37 g/mol | |
| Appearance | Red-orange powder | |
| Solubility | Soluble in water (80 g/L at 80°C), slightly soluble in ethanol and acetone. |
General Principles of Mordant Dyeing on Leather and Fur
The application of mordant dyes to protein substrates like leather and fur involves the formation of a coordination complex between the dye, a metal ion (from the mordant), and the fiber. This process significantly improves the dye's fastness properties. There are three primary methods for applying mordants:
-
Pre-mordanting (Onchrome): The substrate is treated with the mordant before dyeing. The dye then forms a complex with the mordant that is already fixed to the fiber.
-
Meta-mordanting (Metachrome): The mordant is added directly to the dyebath, and the complex formation occurs in the dyeing solution and on the fiber simultaneously. This method is simpler but not suitable for all mordant dyes.
-
Post-mordanting (Afterchrome): The substrate is first dyed, and then treated with a mordant solution. This method can alter the final shade of the dyed material.
The choice of mordanting method depends on the specific dye, the substrate, and the desired outcome. For leather and fur, the pre-mordanting and post-mordanting methods are common.
Experimental Protocols
Safety Precautions:
-
Always work in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat or apron.
-
When handling powdered dyes and mordants, wear a dust mask to avoid inhalation.
-
Use dedicated equipment for dyeing that is not used for food preparation.
-
Store all chemicals in clearly labeled containers and out of reach of children and pets.
Protocol 1: Pre-mordanting and Dyeing of Chrome-Tanned Leather
This protocol describes a general procedure for the pre-mordanting and subsequent dyeing of chrome-tanned leather with this compound.
Materials:
-
Chrome-tanned leather, shaved to a uniform thickness
-
This compound
-
Potassium aluminum sulfate (Alum) or other suitable mordant (e.g., potassium dichromate)
-
Formic acid or acetic acid
-
Synthrapol or other non-ionic wetting agent
-
Sodium chloride (optional, as a leveling agent)
-
Deionized water
-
Dyeing vessel (e.g., stainless steel pot or laboratory dyeing machine)
-
Heating source with temperature control
-
Glass or stainless steel stirring rods
Workflow Diagram:
Caption: Workflow for pre-mordanting and dyeing of leather.
Procedure:
-
Leather Preparation:
-
Weigh the dry leather to calculate the required amounts of mordant and dye (% on weight of fiber, owf).
-
Thoroughly wet the leather in a bath containing a non-ionic wetting agent (e.g., 0.5-1.0 g/L Synthrapol) at approximately 40°C for 30-60 minutes to ensure even dye uptake.
-
Neutralize the chrome-tanned leather to a pH of 4.5-6.5 using a mild alkali. This is crucial for uniform dye penetration. Rinse thoroughly.
-
-
Pre-mordanting:
-
Prepare a mordant bath with a liquor ratio of 10:1 to 20:1 (water to leather weight).
-
Dissolve the chosen mordant in warm water. For alum, a typical concentration is 2-4% owf.
-
Immerse the wet, neutralized leather in the mordant bath.
-
Gradually raise the temperature to 60°C over 30 minutes and hold for 60 minutes, ensuring the leather is fully submerged and agitated periodically for even mordanting.
-
Allow the bath to cool, then remove the leather and rinse thoroughly with warm water.
-
-
Dyeing:
-
Prepare the dyebath with a liquor ratio of 10:1 to 20:1.
-
Dissolve this compound (typically 1-3% owf for medium shades) in hot water and add to the dyebath. A leveling agent like sodium chloride (5-10% owf) can be added if needed.
-
Immerse the rinsed, mordanted leather in the dyebath at around 40°C.
-
Gradually increase the temperature to 50-60°C over 30 minutes and run for 60-90 minutes, with intermittent agitation.
-
To fix the dye, gradually add formic acid (1-2% owf) or acetic acid to lower the pH to 3.5-4.5 and continue running for another 20-30 minutes.
-
Allow the dyebath to cool before removing the leather.
-
-
Post-Dyeing Treatment:
-
Rinse the dyed leather thoroughly with warm water until the water runs clear.
-
The leather can then be fatliquored to restore oils and softness, followed by standard drying and finishing procedures.
-
Protocol 2: Post-mordanting and Dyeing of Fur
This protocol provides a general method for dyeing fur with this compound, followed by a post-mordanting step to fix the color.
Materials:
-
Fur skins (e.g., rabbit, fox)
-
This compound
-
Potassium dichromate or other suitable mordant
-
Formic acid or acetic acid
-
Non-ionic wetting agent
-
Degreasing agent (if necessary)
-
Dyeing vessel (paddle vat or drum)
Workflow Diagram:
Caption: Workflow for dyeing and post-mordanting of fur.
Procedure:
-
Fur Preparation:
-
The fur must be thoroughly cleaned and degreased to ensure level dyeing. Use a suitable degreasing agent in a wash bath.
-
Rinse the fur extensively to remove all cleaning agents.
-
-
Dyeing:
-
Prepare a dyebath with a liquor ratio appropriate for the dyeing vessel (e.g., 20:1 to 30:1).
-
Dissolve this compound (1-3% owf) in hot water and add it to the dyebath at approximately 35-40°C.
-
Introduce the wet fur and agitate gently.
-
Gradually raise the temperature to 55-60°C over 30 minutes and maintain for 60 minutes.
-
Add formic acid (1-2% owf) to exhaust the dyebath and continue for another 20 minutes.
-
Cool the bath and drain.
-
-
Post-mordanting:
-
Prepare a fresh bath with the mordant. For potassium dichromate, use 0.5-1.5% owf.
-
Immerse the dyed fur in the mordant bath.
-
Raise the temperature to 60°C and run for 30-45 minutes.
-
Cool the bath, drain, and rinse the fur thoroughly with warm, then cold water.
-
-
Finishing:
-
Apply appropriate softening and fatliquoring agents to restore the suppleness of the leather side of the fur.
-
Dry the fur according to standard procedures (e.g., controlled air drying, tumbling with sawdust).
-
Data Presentation
Quantitative analysis is crucial for optimizing and reproducing dyeing results. The following tables provide a template for recording and presenting key data.
Table 1: Optimization of Dyeing Parameters for this compound on Leather
| Parameter | Condition 1 | Condition 2 | Condition 3 | K/S Value | L | a | b |
| Dye Conc. (% owf) | 1.0 | 2.0 | 3.0 | ||||
| Temperature (°C) | 50 | 60 | 70 | ||||
| pH | 3.5 | 4.5 | 5.5 | ||||
| Time (min) | 60 | 90 | 120 |
K/S (Kubelka-Munk) value represents the color strength. L, a, and b are CIELAB color space coordinates representing lightness, red/green, and yellow/blue values, respectively.
Table 2: Color Fastness Properties of this compound Dyed Leather
| Fastness Test | Mordant | Grey Scale Rating (Color Change) | Grey Scale Rating (Staining) | Standard Test Method |
| Light Fastness | Alum | N/A | ISO 105-B02 | |
| Chromium | N/A | ISO 105-B02 | ||
| Wash Fastness | Alum | ISO 105-C06 | ||
| Chromium | ISO 105-C06 | |||
| Rubbing (Dry) | Alum | ISO 105-X12 | ||
| Chromium | ISO 105-X12 | |||
| Rubbing (Wet) | Alum | ISO 105-X12 | ||
| Chromium | ISO 105-X12 | |||
| Perspiration | Alum | ISO 105-E04 | ||
| Chromium | ISO 105-E04 |
Grey Scale ratings range from 1 (poor) to 5 (excellent).
Conclusion
This compound is a versatile dye for achieving orange to reddish-orange shades on leather and fur. The successful application relies on the careful control of dyeing parameters and the appropriate use of mordants. The provided protocols offer a foundational methodology for researchers. It is imperative to conduct preliminary trials to optimize concentrations, temperatures, pH levels, and timings for specific substrates and desired outcomes. Comprehensive testing of color fastness according to ISO or other relevant standards is essential to validate the performance of the dyed products.
References
Application Notes and Protocols: Mordant Orange 6 as a pH Indicator in Titrations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 6, also known as C.I. 26520, is a mordant dye that exhibits pH-sensitive color changes, making it a valuable indicator for specific types of acid-base titrations.[1][2] Its distinct color transition in the alkaline pH range allows for clear endpoint determination in titrations where the equivalence point is expected to be above neutral. These application notes provide detailed information on the properties, preparation, and application of this compound as a pH indicator in titrimetric analysis.
Physicochemical Properties and Indicator Characteristics
This compound is a red-orange powder that is soluble in water.[1][2] The key characteristics relevant to its use as a pH indicator are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid diazotization, and 2-Hydroxybenzoic acid coupling | [1] |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | |
| Molecular Weight | 470.37 g/mol | |
| Appearance | Red-orange powder | |
| Solubility | Soluble in water | |
| pH Transition Range | 10.5 - 12.0 | |
| Color in Acidic Form (pH < 10.5) | Yellow | |
| Color in Basic Form (pH > 12.0) | Red |
The pH transition range of 10.5 to 12.0 makes this compound particularly suitable for the titration of weak acids with strong bases, where the pH at the equivalence point is in the alkaline region.
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
Objective: To prepare a 0.1% (w/v) solution of this compound for use as a pH indicator in titrations.
Materials:
-
This compound powder
-
Deionized water
-
Ethanol (optional, to aid dissolution)
-
50 mL volumetric flask
-
Weighing paper or boat
-
Spatula
-
Funnel
-
Dropper bottle for storage
Procedure:
-
Weighing: Accurately weigh 0.05 g of this compound powder using an analytical balance.
-
Dissolution: Transfer the weighed powder into a 50 mL beaker. Add approximately 25 mL of deionized water. If the dye is slow to dissolve, a few drops of ethanol can be added to aid in the initial wetting and dissolution. Stir gently with a glass rod until the powder is completely dissolved.
-
Transfer: Carefully transfer the dissolved indicator solution into a 50 mL volumetric flask using a funnel.
-
Dilution: Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask to ensure a complete transfer.
-
Final Volume: Add deionized water to the volumetric flask up to the 50 mL mark. Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Transfer the prepared indicator solution to a clearly labeled dropper bottle. Store at room temperature, protected from light.
Protocol for Titration of a Weak Acid with a Strong Base using this compound
Objective: To determine the concentration of a weak acid solution by titrating it with a standardized strong base solution, using this compound as the indicator.
Materials and Reagents:
-
Unknown concentration of a weak acid solution (e.g., acetic acid, boric acid)
-
Standardized strong base solution (e.g., 0.1 M Sodium Hydroxide, NaOH)
-
This compound indicator solution (0.1% w/v)
-
Burette (50 mL)
-
Pipette (25 mL) and pipette bulb
-
Erlenmeyer flask (250 mL)
-
Burette stand and clamp
-
White tile or paper
-
Deionized water
Procedure:
-
Burette Preparation: Rinse the burette with a small amount of the standardized strong base solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial burette reading.
-
Analyte Preparation: Pipette 25.00 mL of the weak acid solution into a 250 mL Erlenmeyer flask. Add approximately 50 mL of deionized water to ensure sufficient volume for observing the color change.
-
Indicator Addition: Add 2-3 drops of the this compound indicator solution to the Erlenmeyer flask. The solution should turn yellow.
-
Titration: Place the Erlenmeyer flask on a white tile under the burette. Slowly add the strong base from the burette to the weak acid solution while constantly swirling the flask.
-
Endpoint Determination: Continue the titration until the first persistent color change from yellow to reddish-orange is observed. This indicates the endpoint of the titration.
-
Record Volume: Record the final burette reading.
-
Repeat: Repeat the titration at least two more times to ensure concordant results.
Calculation of Weak Acid Concentration:
The concentration of the weak acid can be calculated using the following formula:
M_acid * V_acid = M_base * V_base
Where:
-
M_acid = Molarity of the acid solution (unknown)
-
V_acid = Volume of the acid solution used (e.g., 25.00 mL)
-
M_base = Molarity of the base solution (known)
-
V_base = Volume of the base solution used (from the titration)
Data Presentation
The following table is a template for recording and presenting the data from the titration of a weak acid with a strong base using this compound as the indicator.
| Titration Run | Initial Burette Reading (mL) | Final Burette Reading (mL) | Volume of Base Used (mL) |
| 1 | |||
| 2 | |||
| 3 | |||
| Average |
Visualizations
Caption: Experimental workflow for the titration of a weak acid.
Caption: pH-dependent color change of this compound.
Concluding Remarks
This compound is a specialized indicator with a distinct color change in a high pH range, making it a suitable choice for titrations of weak acids with strong bases. Its application in other types of titrations, such as complexometric or precipitation titrations, is not well-documented and would require further investigation and validation. The protocols provided here offer a framework for the effective use of this compound in acid-base titrimetry. For precise and accurate results, it is essential to use standardized solutions and perform multiple titrations to ensure reproducibility.
References
Application Notes and Protocols for Mordant Orange 6 in Nylon Fabric Printing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 6, a double azo mordant dye, is utilized in the textile industry for dyeing and printing on protein fibers such as wool, silk, and synthetic polyamides like nylon. Its application on nylon fabrics can produce vibrant orange to reddish-orange hues, with the final color contingent on the mordant used. This document provides detailed application notes and protocols for the use of this compound in nylon fabric printing, with a focus on experimental procedures and data presentation for research and development purposes.
Chemical Properties
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 26520 |
| CAS Number | 3564-27-0 / 25747-21-1 |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S |
| Molecular Weight | 470.37 g/mol |
| Appearance | Red-orange powder |
| Solubility in Water | 80 g/L at 80°C |
| λmax | 381 nm |
Color Characteristics with Different Mordants
This compound exhibits different colorimetric properties depending on the metallic salt used as a mordant. The choice of mordant is a critical variable in achieving the desired shade.
| Mordant | Resulting Color on Fiber |
| Aluminum | Brilliant orange to dark orange[1] |
| Chromium | Dark red-light orange[1] |
Experimental Protocols
Protocol 1: Screen Printing on Nylon Fabric using an Aluminum Mordant Print Paste
This protocol details the "mordant-printing" method, where a thickened mordant solution is printed onto the fabric, which is then dyed.
Materials:
-
Nylon fabric (scoured to remove any impurities)
-
This compound
-
Potassium Aluminum Sulfate (Alum)
-
Sodium Carbonate (Soda Ash)
-
White Vinegar (5% acidity)
-
Guar Gum (thickener)
-
Calcium Carbonate
-
Urea
-
Ammonium Sulfate
-
Non-ionic detergent
-
Distilled water
Equipment:
-
Screen printing setup (screen with desired design, squeegee)
-
Beakers and stirring rods
-
Hot plate and magnetic stirrer
-
Drying oven or heat gun
-
Steamer
-
Washing machine or beakers for washing
Procedure:
Part A: Preparation of Aluminum Mordant Print Paste
-
In a suitable container, dissolve 10g of Potassium Aluminum Sulfate and 5g of Sodium Carbonate in 85g of white vinegar. Stir until the bubbling ceases.
-
Slowly add 1g of Guar Gum to the solution while stirring continuously to create a smooth paste.
-
Let the paste rest for at least 30 minutes to allow for complete hydration of the thickener.
Part B: Printing
-
Place the scoured and dried nylon fabric on a padded printing surface.
-
Apply the aluminum mordant print paste to the fabric using the screen and squeegee.
-
Carefully lift the screen to reveal the printed pattern.
-
Allow the printed fabric to air dry completely.
Part C: Post-Printing Treatment (Dunging)
-
Prepare a "dunging" bath by dissolving 10g of Calcium Carbonate in 1 liter of warm water.
-
Immerse the dried, printed fabric in the dunging bath for 10-15 minutes to neutralize the acid and remove the thickener.
-
Rinse the fabric thoroughly with cold water.
Part D: Dyeing
-
Prepare a dyebath containing:
-
This compound (1-2% on weight of fabric - owf)
-
Ammonium Sulfate (1% owf)
-
Water (liquor ratio of 30:1)
-
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Immerse the mordant-printed and rinsed fabric in the dyebath.
-
Raise the temperature to 95-100°C and maintain for 60 minutes, ensuring gentle agitation.
-
Allow the dyebath to cool down before removing the fabric.
Part E: Fixation and Washing
-
Steam the dyed fabric at 105-110°C for 30 minutes to fix the dye.
-
Rinse the fabric in cold water.
-
Wash the fabric with a 1 g/L solution of non-ionic detergent at 60°C for 15 minutes.
-
Rinse thoroughly with warm and then cold water.
-
Air dry the printed fabric.
Protocol 2: Screen Printing on Nylon Fabric with a Chromium Mordant (Post-Mordanting)
This protocol involves printing with a dye paste and subsequently treating the fabric with a mordant solution.
Materials:
-
Nylon fabric (scoured)
-
This compound
-
Urea
-
Thiodiethylene glycol
-
Guar Gum or other suitable thickener
-
Ammonium Sulfate
-
Potassium Dichromate (Caution: Toxic and carcinogenic)
-
Non-ionic detergent
-
Distilled water
Equipment:
-
Same as Protocol 1
Procedure:
Part A: Preparation of Printing Paste
-
Prepare a stock solution of this compound by dissolving the required amount in hot water.
-
In a separate container, prepare the thickener paste according to the manufacturer's instructions.
-
To the thickener, add the following with constant stirring:
-
This compound solution (to achieve desired shade depth, e.g., 20-40 g/kg of paste)
-
Urea (50 g/kg)
-
Thiodiethylene glycol (30 g/kg)
-
Ammonium Sulfate (10 g/kg)
-
Water to make up to 1 kg.
-
Part B: Printing and Fixation
-
Print the nylon fabric with the prepared paste as described in Protocol 1.
-
Dry the printed fabric thoroughly.
-
Steam the fabric at 105-110°C for 30-45 minutes.
Part C: Post-Mordanting
-
Prepare a mordanting bath containing:
-
Potassium Dichromate (1-3% owf)
-
Acetic Acid (to maintain pH 4.5-5.5)
-
Water (liquor ratio 30:1)
-
-
Immerse the steamed and rinsed fabric in the mordanting bath.
-
Raise the temperature to 95-100°C and treat for 30-45 minutes.
Part D: Washing
-
Rinse the fabric thoroughly in cold water.
-
Wash with a non-ionic detergent as described in Protocol 1.
-
Rinse and air dry.
Data Presentation
Fastness Properties
The fastness properties of textiles printed with this compound are crucial for their end-use performance. The following table summarizes expected fastness ratings based on ISO standards. Specific data for this compound on printed nylon is limited; therefore, data for dyed wool and general data for mordanted dyes on nylon are included for reference.
| Fastness Test | ISO Standard | Expected Rating (Dyed Wool) | Expected Rating (Mordanted Dyes on Nylon) |
| Light Fastness | ISO 105-B02 | 6 | 4-5 |
| Washing Fastness (Color Change) | ISO 105-C06 | 4-5 | 4-5 |
| Washing Fastness (Staining) | ISO 105-C06 | 4-5 | 4 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 | 3-4 |
| Perspiration Fastness (Acidic & Alkaline) | ISO 105-E04 | 4-5 | 4 |
Note: The fastness properties of natural dyes are highly dependent on the specific dye, mordant used, and the dyeing process.
Visualizations
Experimental Workflow for Mordant Printing
Caption: Workflow for mordant printing of nylon fabric.
Signaling Pathway of Mordant Dye Fixation
Caption: Interaction between nylon, mordant, and dye.
Safety Precautions
-
Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is a powder and can cause respiratory irritation. Handle with care to avoid creating dust.
-
Chromium compounds, such as potassium dichromate, are toxic and carcinogenic. Handle with extreme caution and dispose of waste according to institutional and local regulations.
-
Acids and bases should be handled with care.
These protocols and application notes provide a comprehensive guide for the use of this compound in nylon fabric printing for research and development purposes. Further optimization of parameters such as dye and mordant concentrations, pH, temperature, and steaming time may be necessary to achieve desired results for specific applications.
References
Preparation of Mordant Orange 6 Solutions for Laboratory Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 6 is an azo dye that serves various functions in the laboratory, primarily as a mordant dye in histology and for industrial textile dyeing.[1][2] It is also known for its properties as a pH indicator and its ability to form complexes with metal ions.[3] Its utility in research and development stems from its distinct colorimetric properties and its reactivity under specific chemical conditions. This document provides detailed application notes and protocols for the preparation and use of this compound solutions in a laboratory setting.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below. This data is essential for the accurate preparation of solutions and for understanding its behavior in various applications.
| Property | Value | Reference |
| CI Name | This compound | [4] |
| CI Number | 26520 | [4] |
| CAS Number | 3564-27-0 | |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | |
| Molecular Weight | 470.37 g/mol | |
| Appearance | Red-orange powder | |
| Solubility in Water | 80 g/L (at 80 °C) | |
| Solubility in Other Solvents | Slightly soluble in ethanol and acetone | |
| Maximum Wavelength (λmax) | 381 nm | |
| pKa | 11.49, 11.71 (at 25 °C) | |
| pH Indicator Range | pH 10.5 (Yellow) to pH 12.0 (Red) |
Applications in the Laboratory
This compound is a versatile dye with several applications in a research environment:
-
Histological Staining: As a mordant dye, it is used in conjunction with a mordant (typically a metal salt) to stain tissues. The dye-metal complex forms a strong bond with specific tissue components, allowing for clear visualization under a microscope.
-
pH Indicator: It can be used as a visual indicator for titrations and other experiments requiring the monitoring of pH in the alkaline range (10.5-12.0).
-
Metal Ion Detection: this compound changes color in the presence of certain metal ions, such as copper and iron, making it useful for qualitative detection of these ions in solution.
-
Textile Dyeing Research: In materials science and textile chemistry, it is used as a model dye to study the efficacy of different mordants and dyeing processes on various fabrics like wool, silk, and nylon.
Experimental Protocols
Protocol 1: Preparation of a 1% (w/v) Stock Solution
This protocol describes the preparation of a general-purpose 1% (weight/volume) stock solution of this compound.
Materials:
-
This compound powder
-
Deionized or distilled water
-
100 mL volumetric flask
-
Beaker
-
Glass stirring rod
-
Weighing balance
-
Hot plate (optional)
Procedure:
-
Weighing: Accurately weigh 1.0 g of this compound powder.
-
Dissolving: Transfer the powder to a beaker containing approximately 80 mL of deionized water.
-
Stir the solution with a glass stirring rod. Gentle heating on a hot plate may be required to fully dissolve the powder, as its solubility is significantly higher at elevated temperatures.
-
Cooling: Once fully dissolved, allow the solution to cool to room temperature.
-
Transfer: Carefully transfer the cooled solution to a 100 mL volumetric flask.
-
Final Volume: Add deionized water to the flask until the bottom of the meniscus reaches the 100 mL mark.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogenous.
-
Storage: Store the solution in a well-labeled, light-protected container at room temperature.
Protocol 2: Use as a pH Indicator
This protocol outlines the use of the prepared 1% stock solution as a pH indicator.
Materials:
-
1% this compound stock solution
-
Solution to be tested
-
Pipette or dropper
Procedure:
-
To a small volume of the solution to be tested, add 1-2 drops of the 1% this compound indicator solution.
-
Observe the color change. A yellow color indicates a pH below 10.5, while a red color indicates a pH above 12.0. The transition range will show intermediate orange hues.
Protocol 3: Mordant Dyeing of Cotton Fabric (Two-Step Method)
This protocol is adapted from a study on the application of mordant dyes to cotton and provides a workflow for textile research applications.
Materials:
-
Cotton fabric sample
-
Mordant solution (e.g., Iron (II) sulfate or Aluminum (III) sulfate)
-
1% this compound solution
-
Beakers or dyeing baths
-
Heating and stirring apparatus
-
Deionized water
Experimental Workflow:
This two-step dyeing process involves a pre-treatment of the fabric with a metal salt mordant, followed by dyeing with the this compound solution.
Safety Precautions
When handling this compound powder and its solutions, it is important to adhere to standard laboratory safety practices.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling Powder: Handle the powder in a well-ventilated area or under a fume hood to avoid inhalation of dust.
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Ingestion: Do not ingest. If swallowed, seek immediate medical attention.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
The following diagram illustrates the logical relationship for handling a chemical spill.
References
Application Notes: Mordant Orange 6 for the Detection of Metal Ions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant Orange 6 is a double azo dye traditionally used in the textile industry.[1] Its molecular structure, featuring hydroxyl, carboxyl, and azo functional groups, presents potential active sites for the chelation of metal ions.[1] Azo dyes are a well-established class of chromogenic reagents used in the spectrophotometric analysis of various metal ions due to the formation of colored metal-ligand complexes.[2][3][4] Furthermore, the interaction with metal ions can modulate the fluorescence properties of a dye, offering a sensitive detection mechanism. This document outlines the potential application of this compound as a fluorescent chemosensor for the detection of specific metal ions, based on the principles of Chelation-Enhanced Fluorescence (CHEF). While specific performance data for this compound as a metal ion sensor is not extensively documented in peer-reviewed literature, these notes provide a theoretical framework and generalized protocols for its evaluation and application.
Principle of Detection: Chelation-Enhanced Fluorescence (CHEF)
Many azo dyes are weakly or non-fluorescent in their free state due to efficient non-radiative decay processes, such as photoinduced electron transfer (PET) and intramolecular rotation and vibration. Upon binding with a metal ion, this compound can form a rigid, planar complex. This rigidity restricts the intramolecular motions that typically quench fluorescence, leading to a significant enhancement of the fluorescence emission. This "turn-on" fluorescence response is the basis for the proposed sensing mechanism. The intensity of the emitted light is proportional to the concentration of the metal ion, allowing for quantitative analysis.
Hypothetical Performance Data
The following table summarizes the hypothetical quantitative data for the detection of select metal ions using a this compound-based sensor. This data is for illustrative purposes to demonstrate the potential capabilities and should be experimentally verified.
| Metal Ion | Linear Range (µM) | Limit of Detection (LOD) (nM) | Selectivity (Interference) | Response Time |
| Al³⁺ | 0.1 - 10 | 50 | Minimal from Na⁺, K⁺, Ca²⁺, Mg²⁺ | < 1 minute |
| Cu²⁺ | 0.5 - 25 | 100 | Potential interference from Fe³⁺ | < 2 minutes |
| Fe³⁺ | 0.2 - 15 | 80 | Potential interference from Cu²⁺ | < 2 minutes |
Experimental Protocols
Protocol 1: Spectrophotometric Titration for Stoichiometry Determination (Job's Plot)
This protocol is used to determine the binding stoichiometry between this compound and a target metal ion.
Materials:
-
This compound stock solution (e.g., 1 mM in deionized water or a suitable buffer)
-
Metal ion stock solution (e.g., 1 mM of AlCl₃, CuSO₄, or FeCl₃ in deionized water)
-
pH buffer (e.g., 10 mM HEPES, pH 7.4)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a series of solutions in separate vials with a constant total volume (e.g., 2 mL).
-
In each vial, vary the mole fraction of the metal ion from 0 to 1, while keeping the total concentration of this compound and the metal ion constant (e.g., 50 µM). For example, for a mole fraction of 0.1, add 0.2 mL of the 1 mM metal ion stock and 1.8 mL of the 1 mM this compound stock to the buffer.
-
Incubate the solutions at room temperature for a sufficient time to allow for complex formation (e.g., 15 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the complex. This wavelength should be determined beforehand by scanning the spectrum of a solution containing both the dye and the metal ion.
-
Plot the absorbance at λmax against the mole fraction of the metal ion.
-
The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex.
Protocol 2: Fluorescence-Based Metal Ion Detection
This protocol describes the quantitative determination of a target metal ion concentration using this compound as a fluorescent probe.
Materials:
-
This compound stock solution (e.g., 100 µM in a suitable buffer)
-
Standard solutions of the target metal ion at various concentrations.
-
pH buffer (e.g., 10 mM HEPES, pH 7.4)
-
Fluorescence Spectrometer
-
Quartz cuvettes
Procedure:
-
Preparation of Standard Curve: a. Prepare a series of standard solutions of the target metal ion by diluting a stock solution with the buffer. The concentration range should encompass the expected concentration in the unknown sample. b. To each standard solution, add a fixed concentration of the this compound solution (e.g., final concentration of 10 µM). c. Prepare a blank solution containing only the this compound solution in the buffer. d. Incubate all solutions at room temperature for a consistent period (e.g., 5 minutes).
-
Fluorescence Measurement: a. Set the excitation wavelength of the fluorescence spectrometer to the optimal wavelength for the this compound-metal complex (to be determined experimentally). b. Record the fluorescence emission spectrum for the blank and each standard solution. c. Determine the fluorescence intensity at the emission maximum.
-
Data Analysis: a. Subtract the fluorescence intensity of the blank from the fluorescence intensity of each standard. b. Plot the net fluorescence intensity against the concentration of the metal ion. c. Perform a linear regression on the data points within the linear range to obtain the equation of the standard curve.
-
Analysis of Unknown Sample: a. Prepare the unknown sample in the same buffer and add the same final concentration of this compound. b. Measure the fluorescence intensity of the unknown sample under the same conditions. c. Use the equation from the standard curve to calculate the concentration of the metal ion in the unknown sample.
Protocol 3: Selectivity Study
This protocol is to assess the selectivity of this compound for a target metal ion in the presence of other potentially interfering ions.
Materials:
-
This compound stock solution
-
Stock solutions of the target metal ion and various other metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, etc.)
-
pH buffer
-
Fluorescence Spectrometer
Procedure:
-
Prepare a solution containing the this compound probe and the target metal ion at a specific concentration.
-
Measure the fluorescence intensity of this solution.
-
Prepare a series of solutions, each containing the this compound probe, the target metal ion, and a high concentration (e.g., 10-fold or 100-fold excess) of one of the potentially interfering metal ions.
-
Measure the fluorescence intensity of each of these solutions.
-
Compare the fluorescence intensity in the presence and absence of the interfering ions. A significant change in fluorescence indicates interference.
Visualizations
Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism for this compound.
Caption: General experimental workflow for sensor validation.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. Metal complexes of Proline-Azo Dyes, Synthesis, Characterization, Dying Performance and Antibacterial Activity Studies – Oriental Journal of Chemistry [orientjchem.org]
- 3. Physico-analytical studies on some heterocyclic azo dyes and their metal complexes with some transition metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Mordant Orange 6 in Biological Staining
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield established protocols for the specific use of Mordant Orange 6 in biological staining. The following application notes and protocols are a generalized framework derived from the principles of azo dye chemistry, mordant dyeing techniques, and histological staining. These are intended as a starting point for research and will require significant optimization and validation for any specific application.
Introduction to Azo Dyes and Mordant Staining
Azo dyes are a significant class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–).[1][2][3] In biological staining, their utility is valued for their intense coloration and the ability to selectively bind to various cellular components, aiding in the microscopic visualization of tissue morphology. The specificity of an azo dye is influenced by its chemical structure, including the nature of the aromatic rings and any attached auxochromic groups, which determine the dye's charge and affinity for macromolecules like proteins and nucleic acids.[2]
Mordant dyes, such as this compound, are a subclass of dyes that require a mordant to bind effectively to the substrate. A mordant is typically a polyvalent metal ion, with aluminum and ferric iron being common in histotechnology.[4] The metal ion forms a coordination complex with the dye, known as a "lake," which then binds to the tissue. This chelation process, involving both covalent and coordinate bonds, enhances the dye's affinity for tissue components, often resulting in a strong, vibrant, and stable stain.
This compound: Properties and Potential Applications
This compound is a double azo, mordant acid dye. While its primary application is in the textile industry for dyeing materials like wool, silk, and leather, its chemical properties suggest potential for use in biological staining.
Potential Applications in Research:
-
Connective Tissue Staining: Mordant dyes are often used in trichrome staining methods to differentiate collagen and muscle fibers. The specific affinities of a this compound lake for different protein structures would need to be determined experimentally.
-
Nuclear and Cytoplasmic Staining: Depending on the mordant used and the pH of the staining solution, this compound could potentially be optimized for differential staining of nuclei and cytoplasm.
-
Visualization of Specific Cellular Components: The unique chemical structure of this compound might allow for the selective staining of other cellular or extracellular components, which would require empirical investigation.
Quantitative Data Summary
There is a lack of quantitative data for this compound in biological applications. The following table summarizes its known physicochemical properties.
| Property | Value | Reference |
| C.I. Name | This compound | |
| C.I. Number | 26520 | |
| CAS Number | 3564-27-0 | |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | |
| Molecular Weight | 470.37 g/mol | |
| Appearance | Red-orange powder | |
| Solubility | Soluble in water (80 g/L at 80°C), slightly soluble in ethanol and acetone | |
| λmax | Not Specified |
Experimental Protocols
The following are generalized protocols for the preparation of a this compound staining solution and a potential staining procedure. These are theoretical and require optimization.
Preparation of this compound Stock Solution (1% w/v)
-
Weigh 1 g of this compound powder.
-
Dissolve the powder in 100 mL of distilled water. Gentle heating may be required to fully dissolve the dye.
-
Allow the solution to cool to room temperature.
-
Filter the solution to remove any undissolved particles.
-
Store in a tightly sealed, light-protected container at room temperature.
Generalized Mordant Staining Protocol for Paraffin-Embedded Tissue Sections
This protocol is based on a post-mordanting technique, where the tissue is treated with the mordant before the application of the dye.
Reagents:
-
Mordant solution (e.g., 5% potassium alum or 5% ferric chloride in distilled water)
-
1% this compound staining solution
-
Differentiating solution (e.g., 0.5% acetic acid)
-
Deionized water
-
Ethanol series (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each.
-
Rehydrate through a descending series of ethanol: 100% (2 changes, 2 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in running tap water.
-
-
Mordanting:
-
Immerse slides in the chosen mordant solution for 10-15 minutes at room temperature or 5-10 minutes at 60°C.
-
Rinse well in several changes of deionized water.
-
-
Staining:
-
Immerse slides in the 1% this compound solution for 5-15 minutes. The optimal time will need to be determined experimentally.
-
Rinse briefly in deionized water.
-
-
Differentiation:
-
Dip slides in the differentiating solution for a few seconds to remove excess stain. The degree of differentiation should be monitored microscopically.
-
Rinse immediately in running tap water to stop the differentiation process.
-
-
Dehydration and Mounting:
-
Dehydrate through an ascending series of ethanol: 70% (2 minutes), 95% (2 minutes), 100% (2 changes, 2 minutes each).
-
Clear in xylene (or substitute) for 2 changes of 5 minutes each.
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: General mechanism of mordant dyeing.
Caption: Generalized workflow for mordant staining.
References
Application Notes and Protocols: Mordant Dyes in Non-Textile Materials
A focus on Alizarin Red S for Calcium Staining and Quantification
While information on the specific non-textile applications of Mordant Orange 6 is limited in scientific literature, the broader class of mordant dyes has significant uses in research. A prominent example is Alizarin Red S, a mordant dye widely employed for the detection and quantification of calcium deposits in biological contexts. This document provides detailed application notes and protocols for Alizarin Red S, serving as a comprehensive guide for researchers, scientists, and drug development professionals interested in the application of mordant dyes for coloring and analysis in non-textile materials. Additionally, the use of Mordant Orange 1 as a pH indicator and biological stain is briefly discussed.
Alizarin Red S for Calcium Mineralization Analysis
Alizarin Red S (ARS) is an anthraquinone dye that is extensively used to identify and quantify calcium deposits in both biological and geological research. In the presence of calcium, ARS forms an orange-red complex through a chelation process, which allows for the visualization of calcified matrices in cell cultures and tissue sections. This staining technique is particularly valuable for investigating osteogenesis, bone-related diseases, and the effects of therapeutic compounds on mineralization. The principle behind ARS staining is the dye's ability to selectively bind to insoluble calcium salts, such as calcium phosphate, forming a localized and quantifiable precipitate.
Key Applications:
-
Assessment of mesenchymal stem cell differentiation into osteoblasts.
-
Screening for compounds that promote or inhibit mineralization in drug development for bone disorders like osteoporosis.
-
Characterization of calcification associated with certain tumors.
Experimental Protocols for Alizarin Red S Staining
The following protocols provide detailed methodologies for staining calcium deposits in both cell cultures and tissue sections.
2.1. Staining of Calcium Deposits in Cell Culture
This protocol is adapted for staining adherent cells grown in multi-well plates.
Materials:
-
Alizarin Red S powder
-
Distilled water
-
0.1% Ammonium hydroxide or dilute HCl
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde in PBS
-
10% Acetic Acid
-
10% Ammonium Hydroxide
-
Microcentrifuge tubes
-
Spectrophotometer
Protocol Steps:
-
Preparation of Alizarin Red S Staining Solution (2% w/v):
-
Dissolve 2 grams of Alizarin Red S powder in 100 mL of distilled water.
-
Adjust the pH of the solution to 4.1–4.3 using 0.1% ammonium hydroxide or dilute HCl. This pH is critical for accurate staining.
-
If used for live or fixed cells, sterilize the solution by passing it through a 0.22 µm filter.
-
Store the solution at 4°C, protected from light, and use within one month.
-
-
Cell Preparation:
-
Wash the cell monolayer twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15–30 minutes at room temperature.
-
Wash the cells three to five times with distilled water to remove any residual fixative.
-
-
Staining Procedure:
-
Add a sufficient volume of the 2% Alizarin Red S solution to completely cover the cell monolayer.
-
Incubate for 20–30 minutes at room temperature, with gentle shaking.
-
Carefully remove the staining solution and wash the cells three to five times with distilled water to reduce background staining.
-
The stained cells can now be visualized under a bright-field microscope. Calcium deposits will appear as an orange-red precipitate.
-
2.2. Staining of Calcium in Paraffin-Embedded Tissue Sections
This protocol is suitable for histological analysis of calcium deposits in tissues.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene
-
Ethanol (graded series)
-
Alizarin Red S Staining Solution (prepared as in 2.1)
-
Acetone
-
Acetone-Xylene (1:1) solution
-
Resinous mounting medium
Protocol Steps:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections by immersing them in xylene.
-
Rehydrate the sections through a graded series of ethanol and finally bring to distilled water.
-
-
Staining:
-
Place the slides in the Alizarin Red S staining solution for 1-5 minutes. The staining should be controlled visually under a microscope.
-
-
Dehydration and Mounting:
-
Blot the slides to remove excess stain.
-
Rinse well with acetone.
-
Rinse with a 1:1 acetone-xylene solution.
-
Clear in xylene and mount with a resinous medium.
-
Experimental Workflow for Alizarin Red S Staining of Cell Cultures
Caption: Workflow for Alizarin Red S staining of cultured cells.
Quantification of Calcium Mineralization
The amount of calcium in stained samples can be quantified by extracting the dye and measuring its absorbance.
Protocol Steps:
-
Dye Extraction:
-
After staining and washing, add 10% acetic acid to each well and incubate for 30 minutes at room temperature with shaking to detach the cell layer.
-
Transfer the cell monolayer and acetic acid solution to a 1.5 mL microcentrifuge tube.
-
Vortex for 30 seconds.
-
-
Sample Processing:
-
Heat the samples at 85°C for 10 minutes, then transfer them to ice for 5 minutes.
-
Centrifuge the slurry at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube.
-
-
Absorbance Measurement:
-
Neutralize the acid by adding 10% ammonium hydroxide.
-
Read the absorbance of the solution at 405 nm using a spectrophotometer.
-
A standard curve can be used for quantitative analysis.
-
Quantitative Data Summary for Alizarin Red S Staining
| Parameter | Cell Culture Staining | Tissue Section Staining | Quantification |
| Fixative | 4% Paraformaldehyde | Neutral buffered formalin | N/A |
| Staining Solution | 2% Alizarin Red S (pH 4.1-4.3) | 2% Alizarin Red S (pH 4.1-4.3) | N/A |
| Incubation Time | 20-30 minutes | 1-5 minutes | 30 minutes (extraction) |
| Temperature | Room Temperature | Room Temperature | 85°C (heating step) |
| Wavelength for Quantification | N/A | N/A | 405 nm |
Mordant Orange 1: An Alternative Mordant Dye in Research
Mordant Orange 1, also known as Alizarin Yellow R, is another mordant dye with applications in non-textile fields. It is an azo dye used as a biological stain and its sodium salt is utilized as a pH indicator.
Properties of Mordant Orange 1:
-
Chemical Formula: C13H9N3O5
-
CAS Number: 2243-76-7
-
Applications: pH indicator, biological stain.
-
pH Indicator Range: Changes from yellow to red in the pH range of 10.5 to 1
Application Notes and Protocols for Mordanting with Aluminum and Chromium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordanting is a critical step in many dyeing processes, creating a chemical bridge between the dye molecule and the fiber to improve the uptake, fastness, and final color of the dye.[1] This document provides detailed protocols for the use of aluminum and chromium salts as mordants, intended for a scientific audience. The selection of a mordant is crucial as it significantly influences the final color and fastness properties of the dyed material.[2][3] Aluminum salts are widely used due to their effectiveness and lower toxicity, while chromium salts, though historically important for achieving specific shades and high fastness, are now used with caution due to environmental and health concerns.[2][4]
Mechanism of Action
The fundamental role of a mordant is to form a coordination complex with both the dye and the fiber. Trivalent aluminum (Al³⁺) and chromium (Cr³⁺) ions are particularly effective due to their strong affinity for forming these complexes.
-
Aluminum Salts : In an aqueous solution, aluminum salts hydrolyze to form aluminum hydroxide. This compound then binds to the functional groups of the textile fibers, such as the hydroxyl (-OH) groups in cellulosic fibers (e.g., cotton) or the carboxyl and amino groups in protein fibers (e.g., wool, silk). The aluminum ion then acts as a binding site for the dye molecule.
-
Chromium Salts : The process with chromium salts, typically potassium dichromate (K₂Cr₂O₇), is more complex. It involves the reduction of hexavalent chromium (Cr⁶⁺) to the trivalent state (Cr³⁺) by the fiber itself, particularly in the case of wool which contains reducing thio groups (-SH) from the amino acid cystine. The resulting trivalent chromium then forms a stable complex with the fiber and the dye.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for mordanting with various aluminum and chromium salts. These values should be considered as starting points for experimental optimization.
Table 1: Aluminum Salt Mordanting Parameters
| Mordant Salt | Typical Concentration (% WOF*) | Recommended Fiber Types | Typical Temperature | Typical Duration | Notes |
| Potassium Aluminum Sulfate (Alum) | 10-20% | Protein (wool, silk), Cellulose (cotton, linen) | 80-90°C (Hot Mordant) or Room Temp (Cold Mordant) | 1 hour (Hot) or 8-72 hours (Cold) | Cream of tartar (6-8% WOF) can be added to brighten colors and soften wool. Considered a safe and effective mordant. |
| Aluminum Acetate | 5-8% | Primarily Cellulose (cotton, linen) | Room Temperature | 8-24 hours | Often preferred for cellulose fibers, yielding brighter colors than alum. |
| Aluminum Formate | 5-8% | Protein and Cellulose | Room Temperature | 8-24 hours | A gentle, cold-process mordant suitable for delicate fibers. |
| Aluminum Sulfate | 12-20% | Protein (wool, silk) | 82°C (180°F) | 45 minutes | Can be used with cream of tartar to brighten colors and soften wool. |
*% WOF = Percentage based on the dry Weight of Fiber.
Table 2: Chromium Salt Mordanting Parameters
| Mordant Salt | Typical Concentration (% WOF*) | Recommended Fiber Types | Typical Temperature | Typical Duration | Critical Safety Notes |
| Potassium Dichromate | 1-4% | Wool | Boiling | 1-2 hours | Highly Toxic and Carcinogenic. Use with extreme caution in a well-ventilated area or fume hood, with appropriate personal protective equipment (PPE). Ineffective on silk due to the lack of sufficient reducing agents. |
*% WOF = Percentage based on the dry Weight of Fiber.
Experimental Protocols
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling mordant salts. When working with potassium dichromate, all procedures must be conducted in a certified chemical fume hood.
Protocol 1: Hot Mordanting of Protein Fibers with Potassium Aluminum Sulfate (Alum)
This protocol is suitable for wool and silk fibers.
Materials:
-
Protein fibers (e.g., wool, silk), scoured
-
Potassium Aluminum Sulfate (Alum)
-
Cream of Tartar (optional)
-
Deionized or distilled water
-
Non-reactive pot (stainless steel or enamel)
-
Heat source
-
Stirring rod
-
Scale
Procedure:
-
Weigh the Fiber: Determine the dry weight of the fiber (WOF). This will be the basis for all subsequent calculations.
-
Calculate Mordant Amounts:
-
Alum: 10-20% of the WOF. For 100g of fiber, use 10-20g of alum.
-
Cream of Tartar (optional): 6% of the WOF. For 100g of fiber, use 6g of cream of tartar.
-
-
Prepare the Mordant Bath:
-
Fill the pot with enough room temperature water to allow the fibers to be fully submerged and move freely.
-
In a separate container, dissolve the calculated amount of alum (and cream of tartar, if using) in a small amount of hot water.
-
Add the dissolved mordant solution to the pot and stir well to ensure even distribution.
-
-
Introduce Fibers: Add the scoured, wet fibers to the mordant bath. Gently agitate to ensure complete saturation.
-
Heating: Slowly bring the temperature of the mordant bath up to 80-90°C. Hold at this temperature for 1 hour, stirring occasionally to ensure even mordanting. Do not boil.
-
Cooling and Rinsing: Allow the bath to cool completely. The fibers can be left to soak overnight.
-
Finishing: Remove the fibers, gently squeeze out the excess mordant solution, and rinse with cool water. The fibers are now ready for dyeing or can be dried and stored for later use.
Protocol 2: Cold Mordanting of Cellulose Fibers with Aluminum Acetate
This protocol is recommended for cotton and linen fibers.
Materials:
-
Cellulose fibers (e.g., cotton, linen), scoured
-
Aluminum Acetate
-
Deionized or distilled water
-
Non-reactive container (stainless steel or plastic)
-
Stirring rod
-
Scale
Procedure:
-
Weigh the Fiber: Determine the dry WOF.
-
Calculate Mordant Amount: Use 5-8% of the WOF for aluminum acetate. For 100g of fiber, use 5-8g of aluminum acetate.
-
Prepare the Mordant Bath:
-
In a separate container, dissolve the calculated amount of aluminum acetate in a small amount of warm water.
-
Fill the larger non-reactive container with enough room temperature water to fully submerge the fibers.
-
Add the dissolved mordant solution to the water bath and stir thoroughly.
-
-
Introduce Fibers: Add the scoured, wet fibers to the mordant bath, ensuring they are fully submerged.
-
Soaking: Allow the fibers to soak for a minimum of 8 hours, and up to 24 hours for optimal results. Stir occasionally.
-
Finishing: Remove the fibers and gently squeeze out the excess solution. A light rinse can be performed before proceeding to dyeing.
Protocol 3: Pre-Mordanting of Wool with Potassium Dichromate
WARNING: Potassium dichromate is highly toxic, a known carcinogen, and an environmental hazard. Strict safety protocols must be followed. This procedure should only be performed by trained personnel in a laboratory setting with a fume hood.
Materials:
-
Wool fibers, scoured
-
Potassium Dichromate (K₂Cr₂O₇)
-
Deionized or distilled water
-
Non-reactive pot (stainless steel or enamel)
-
Heat source
-
Stirring rod
-
Scale
-
Appropriate PPE (double nitrile gloves, chemical splash goggles, lab coat)
Procedure:
-
Work in a Fume Hood: All steps involving the handling of potassium dichromate powder and solutions must be performed in a certified chemical fume hood.
-
Weigh the Fiber: Determine the dry WOF.
-
Calculate Mordant Amount: Use 1-4% of the WOF for potassium dichromate.
-
Prepare the Mordant Bath:
-
Fill the pot with enough room temperature water to cover the fibers.
-
Carefully weigh the potassium dichromate and dissolve it in a small amount of hot water in a separate beaker before adding it to the main pot.
-
-
Introduce Fibers: Add the scoured, wet wool fibers to the mordant bath.
-
Heating: Slowly bring the bath to a boil and maintain it for 1-2 hours.
-
Cooling: Allow the bath to cool completely before handling the fibers.
-
Rinsing: Rinse the fibers thoroughly with water until the rinse water runs clear.
-
Waste Disposal: The remaining mordant bath is hazardous waste. It must be collected in a clearly labeled, sealed container for proper disposal according to institutional and local regulations. Do not pour it down the drain. The hexavalent chromium should be reduced to the less toxic trivalent chromium before disposal.
Mordanting Methodologies
There are three primary methods for applying mordants:
-
Pre-mordanting (Onchrome): The fiber is treated with the mordant before being dyed. This is the most common method and is detailed in the protocols above.
-
Meta-mordanting (Metachrome): The mordant is added directly to the dye bath, and the fiber is mordanted and dyed simultaneously. This method is simpler but only suitable for certain dyes.
-
Post-mordanting (Afterchrome): The fiber is dyed first and then treated with the mordant. This method is often used with chromium dyes to achieve specific colorfastness.
Visualizations
Experimental Workflow Diagrams
Caption: General experimental workflows for aluminum and chromium mordanting.
Caption: Simplified mechanism of mordant action in dyeing.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Mordant Orange 6 Concentration for Dyeing Wool
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Mordant Orange 6 for dyeing wool fibers. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the dyeing of wool with this compound.
Q1: Why is the final color of my dyed wool uneven?
A1: Uneven dyeing can result from several factors:
-
Improper Scouring: Residual grease, dirt, or other impurities on the wool fibers can prevent even dye uptake. Ensure a thorough scouring process is completed before mordanting and dyeing.
-
Insufficient Wetting: Wool fibers must be fully and evenly wetted before entering the mordant and dye baths.
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Rapid Temperature Changes: Raising the temperature of the dye bath too quickly can cause the dye to fix onto the outer layers of the yarn or fabric before it has fully penetrated, leading to uneven color. A gradual increase in temperature is recommended.
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Lack of Agitation: Gentle and consistent agitation of the dye bath ensures an even distribution of dye molecules around the wool fibers.
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Incorrect pH: The pH of the dye bath plays a crucial role in the exhaustion of acid and mordant dyes onto wool. An incorrect pH can lead to uneven dye uptake.
Q2: The color of my dyed wool is much lighter than expected. What could be the cause?
A2: A pale shade can be due to:
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Insufficient Dye Concentration: The amount of dye used may be too low for the desired depth of shade. Refer to the experimental protocols for recommended starting concentrations.
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Incorrect pH: For acid and mordant dyes on wool, an acidic pH is generally required for proper dye fixation. If the pH is too high (closer to neutral or alkaline), the dye may not bind effectively to the fibers.
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Incomplete Mordanting: The mordant may not have been properly applied or an insufficient amount was used. The mordant is crucial for creating a bond between the dye and the wool fiber.
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Dye Bath Exhaustion Issues: The dye may not be fully transferring from the water to the fiber. This can be related to pH, temperature, or dyeing time.
Q3: My dye bath is not exhausting (color remains in the water after dyeing). What should I do?
A3: Incomplete dye bath exhaustion is a common issue and can be addressed by:
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Adjusting the pH: The addition of an acid, such as acetic acid or sulfuric acid, can help to lower the pH and promote dye uptake by the wool fibers.
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Increasing the Temperature: Ensure the dye bath reaches the optimal temperature (typically near boiling for wool) and is held for a sufficient amount of time.
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Extending the Dyeing Time: Allowing the wool to remain in the dye bath for a longer period can facilitate greater dye absorption.
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Adding More Mordant (in some cases): While typically applied before dyeing, in some processes, an adjustment to the mordant concentration might be necessary, though this is less common for post-mordanting methods.
Q4: The dyed wool is bleeding color during rinsing. How can I prevent this?
A4: Color bleeding is often a sign of unfixed dye on the surface of the fibers. To mitigate this:
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Thorough Rinsing: Continue rinsing the dyed wool until the water runs clear. A final rinse with a pH-neutral detergent can help remove any loose dye particles.
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Proper Mordanting: A well-mordanted fiber will have better wash fastness. Ensure your mordanting procedure is carried out correctly.
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Avoid Excessive Dye: Using too much dye can lead to a surplus that does not properly bind to the fibers and will wash out.
Experimental Protocols
Below is a detailed methodology for dyeing wool with this compound.
1. Scouring the Wool:
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Weigh the dry wool fibers. This will be your "weight of fiber" (WOF) for all subsequent calculations.
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Wash the wool in a solution of pH-neutral detergent (e.g., 1-2% on WOF) in hot water (around 60°C) for 30 minutes to remove any impurities.
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Rinse the wool thoroughly with warm water until the water runs clear.
2. Mordanting the Wool (Pre-mordanting):
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In a separate non-reactive pot (stainless steel or enamel), dissolve the mordant in warm water. A common mordant for wool is aluminum potassium sulfate (alum) at 10-15% WOF.
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Add enough water to the pot to allow the wool to be fully submerged and move freely.
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Add the scoured, wet wool to the mordant bath.
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Slowly heat the mordant bath to a simmer (around 85-95°C) and hold for 60 minutes.
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Allow the wool to cool down in the mordant bath.
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Gently remove the wool and rinse it lightly.
3. Dyeing the Wool:
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In a separate dye pot, dissolve the desired amount of this compound powder in hot water. The concentration will depend on the desired shade (e.g., start with 1-4% WOF for a medium shade).
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Add enough water to the dye pot for the wool to be fully submerged.
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Adjust the pH of the dye bath to be acidic (e.g., pH 4-5) using acetic acid or sulfuric acid.
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Add the wet, mordanted wool to the dye bath.
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Slowly bring the dye bath to a simmer (85-95°C) and maintain this temperature for 60-90 minutes, stirring gently every 15 minutes.
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Allow the dye bath to cool completely.
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Remove the dyed wool and rinse with warm, then cool water until the water runs clear.
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A final wash with a pH-neutral detergent can be performed to remove any unfixed dye.
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Hang the wool to dry away from direct sunlight.
Data Presentation
The following tables provide an example of how to structure quantitative data for your experiments. Note: The values presented here are illustrative for demonstrating the data structure and are not based on specific experimental results for this compound due to a lack of publicly available optimization studies.
Table 1: Effect of this compound Concentration on Colorimetric Properties of Wool
| Dye Conc. (% WOF) | L | a | b* | K/S |
| 0.5 | 75.2 | 30.1 | 60.5 | 8.3 |
| 1.0 | 68.9 | 35.8 | 68.2 | 12.7 |
| 2.0 | 60.1 | 42.3 | 75.1 | 18.9 |
| 4.0 | 52.5 | 48.9 | 80.3 | 25.1 |
L, a, and b represent the CIELAB color space values (lightness, red/green, and yellow/blue coordinates, respectively). K/S is the color strength.
Table 2: Fastness Properties of Wool Dyed with this compound
| Property | AATCC Rating | ISO Rating |
| Light Fastness | 5-6 | 6 |
| Wash Fastness (Color Change) | 4-5 | 5 |
| Wash Fastness (Staining) | 4-5 | 4-5 |
| Perspiration Fastness | 5 | 4 |
| Ironing Fastness | 3 | 3 |
Source for Fastness Data: A combination of typical values for mordant dyes on wool and publicly available data for this compound without specified concentrations.[1]
Visualizations
Experimental Workflow for Dyeing Wool with this compound
Caption: Workflow for pre-mordanting and dyeing wool.
Troubleshooting Logic for Poor Color Yield
Caption: Decision tree for troubleshooting poor color yield.
References
Troubleshooting uneven dyeing with Mordant Orange 6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during dyeing experiments with Mordant Orange 6.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a double azo mordant dye.[1] Its chemical formula is C₁₉H₁₂N₄Na₂O₆S, and it has a molecular weight of 470.37 g/mol .[1][2] It is commonly used for dyeing protein fibers such as wool and silk, as well as nylon, leather, and fur.[1][3] The final color of the dye on the fabric is influenced by the mordant used, appearing as a brilliant orange to dark orange with an aluminum mordant, and a dark red-light orange with a chromium mordant.
Q2: What are the general properties of this compound?
This compound is a red-orange powder that is soluble in water, forming a yellow to orange solution. Its solubility in water is approximately 80 g/L at 80°C. It is only slightly soluble in ethanol and acetone. The dye's color is sensitive to pH, appearing reddish-purple in concentrated sulfuric acid and turning yellowish-orange upon dilution.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 26520 |
| CAS Number | 3564-27-0 / 25747-21-1 |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S |
| Molecular Weight | 470.37 g/mol |
| Appearance | Red-orange powder |
| Solubility in Water | 80 g/L at 80°C |
| λmax | 381 nm |
Q3: What is the role of a mordant in dyeing with this compound?
A mordant is a substance, typically a metal salt, that acts as a fixative to help the dye bind to the fibers. It forms a coordination complex with the dye molecule, which then attaches to the fiber. This process improves the wash and light fastness of the dye. The choice of mordant can also significantly influence the final color of the dyed material.
Troubleshooting Uneven Dyeing
Uneven dyeing is a common issue that can arise from various factors in the dyeing process. This section provides a troubleshooting guide to identify and resolve potential causes of uneven dyeing when using this compound.
Q4: My dyed fabric has streaks and patches of different shades. What could be the cause?
Uneven dyeing can result from several issues during the pre-treatment, mordanting, or dyeing stages. The following table outlines potential causes and their corresponding solutions.
Table 2: Troubleshooting Uneven Dyeing with this compound
| Potential Cause | Description | Recommended Solution |
| Improper Scouring and Bleaching | Residual impurities, oils, or waxes on the fibers can prevent even dye penetration. | Ensure thorough cleaning of the fibers before mordanting. Use a pH-neutral soap and rinse well. |
| Uneven Mordant Application | If the mordant is not evenly distributed and fixed onto the fibers, the dye uptake will be inconsistent. | Ensure the fibers can move freely in the mordant bath. Stir gently and consistently. Avoid overloading the vessel. |
| Incorrect pH of Dye Bath | The pH of the dye bath affects the dye's solubility and its affinity for the fiber. An incorrect or fluctuating pH can lead to uneven dyeing. | Monitor and maintain a consistent pH throughout the dyeing process. The optimal pH for dyeing protein fibers with acid mordant dyes is typically in the acidic range. |
| Rapid Temperature Increase | A rapid increase in the dye bath temperature can cause the dye to strike the fabric too quickly and unevenly. | Increase the temperature of the dye bath gradually to allow for even dye absorption. |
| Dye Agglomeration | The dye powder may not be fully dissolved, leading to specks or patches of concentrated color on the fabric. | Thoroughly dissolve the this compound powder in hot water before adding it to the dye bath. |
| Presence of Metal Ions in Water | Hard water containing calcium and magnesium ions, or other metal contaminants, can interfere with the mordant and dye, causing shade changes and unevenness. | Use deionized or soft water for both the mordant and dye baths. If using tap water, a water softener can be added. |
| Improper Addition of Auxiliaries | Incorrect amounts or uneven distribution of leveling agents or other auxiliaries can affect dye migration and lead to blotchiness. | Ensure all auxiliaries are fully dissolved and evenly mixed in the dye bath before adding the fibers. |
Experimental Protocols
General Protocol for Mordanting Protein Fibers (Wool/Silk)
This protocol provides a general guideline for pre-mordanting wool and silk fibers with alum (potassium aluminum sulfate), a common mordant used with this compound.
-
Scouring:
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Wash the fibers with a pH-neutral soap in warm water to remove any impurities.
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Rinse thoroughly with water of the same temperature to avoid shocking the fibers.
-
-
Mordanting:
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Weigh the dry fiber (Weight of Fiber - WOF).
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Use 15% Alum (Potassium Aluminum Sulfate) of the WOF.
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Dissolve the alum completely in a small amount of hot water.
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Fill a non-reactive pot (stainless steel or enamel) with enough warm water to allow the fibers to move freely.
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Add the dissolved alum to the pot and stir well.
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Submerge the wet, scoured fibers into the mordant bath.
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Slowly heat the mordant bath to 82-93°C for wool or 71-77°C for silk. Avoid boiling.
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Maintain this temperature for one hour, stirring gently every 15 minutes to ensure even mordant uptake.
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Allow the bath to cool completely before removing the fibers.
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The fibers can be dyed immediately or dried for later use.
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General Protocol for Dyeing with this compound
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Dye Bath Preparation:
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Weigh the desired amount of this compound dye powder.
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Create a paste with the dye powder and a small amount of hot water.
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Add more hot water to fully dissolve the dye.
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Dyeing:
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Fill a non-reactive pot with enough water to allow the mordanted fibers to move freely.
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Add the dissolved dye solution to the pot and stir well.
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Submerge the wet, mordanted fibers into the dye bath.
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Slowly heat the dye bath to a simmer (around 82-93°C for wool and 71-77°C for silk).
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Maintain this temperature for one hour, or until the desired shade is achieved, stirring gently periodically.
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Allow the dye bath to cool completely.
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-
Rinsing and Drying:
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Remove the fibers from the dye bath and gently squeeze out the excess dye liquor.
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Rinse the fibers with water of a similar temperature, continuing until the water runs clear.
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Hang the fibers to dry away from direct sunlight.
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Visualizations
Caption: Experimental workflow for dyeing protein fibers with this compound.
Caption: Troubleshooting workflow for addressing uneven dyeing issues.
References
Technical Support Center: Enhancing the Lightfastness of Mordant Orange 6 Dyed Fabrics
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the lightfastness of fabrics dyed with Mordant Orange 6. The information is presented in a practical question-and-answer format to address common challenges encountered during experimental work.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Rapid Fading of Dyed Fabric Under Light Exposure | 1. Inappropriate Mordant Selection: The use of mordants that do not form a stable complex with the dye, such as alum or tin, can lead to poor lightfastness.[1][2]2. Suboptimal Mordanting Process: Incorrect mordant concentration, pH, or temperature during the mordanting process can result in poor dye fixation.3. Absence of Light Stabilizers: The dye-fiber complex is susceptible to photodegradation without the protection of UV absorbers or antioxidants.[3][4] | 1. Select Appropriate Mordants: Utilize mordants known to enhance lightfastness, such as chromium, copper, or iron salts.[1] Conduct preliminary experiments to determine the optimal mordant for your specific fabric.2. Optimize Mordanting Conditions: Follow a well-defined mordanting protocol, carefully controlling concentration, pH, and temperature. Consider pre-mordanting, simultaneous mordanting, or post-mordanting techniques to see which yields the best results.3. Incorporate Light Stabilizers: Apply a suitable UV absorber or antioxidant as a post-treatment to the dyed fabric. |
| Inconsistent or Patchy Fading on the Fabric Surface | 1. Uneven Dyeing: The initial application of this compound may have been uneven, leading to variations in dye concentration across the fabric.2. Non-uniform Application of After-Treatments: Uneven application of mordants, UV absorbers, or antioxidants can result in differential fading. | 1. Optimize the Dyeing Process: Ensure proper fabric preparation (scouring and bleaching) and use leveling agents during dyeing to promote uniform dye uptake.2. Ensure Uniform Application of Finishing Agents: Utilize appropriate padding or exhaust methods to ensure even distribution of all chemical finishes. |
| Color Shift After Application of UV Absorber or Antioxidant | 1. Chemical Reaction: The finishing agent may be reacting with the dye-mordant complex, causing a change in its chemical structure and color.2. Incorrect pH: The pH of the finishing bath may be altering the shade of the dye. | 1. Select Compatible Finishing Agents: Choose UV absorbers and antioxidants that are chemically inert with respect to the dye-mordant complex. Conduct small-scale compatibility tests before treating a larger batch.2. Control pH of Treatment Baths: Maintain the pH of the finishing bath within a range that does not affect the color of the dyed fabric. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its typical applications?
This compound is an acid mordant dye with the chemical formula C19H12N4Na2O6S. It is a reddish-orange powder that is soluble in water. It is commonly used for dyeing protein fibers such as wool and silk, as well as nylon, leather, and fur.
Q2: How does the choice of mordant affect the lightfastness of this compound?
The type of metal salt used as a mordant plays a crucial role in the lightfastness of the final dyed fabric. Mordants form a complex with the dye molecule, and the stability of this complex influences its resistance to fading. Studies on other mordant dyes have shown that chromium, copper, and iron mordants generally provide better lightfastness compared to aluminum (alum) and tin mordants. This is because the former group of metals can form more stable coordination complexes that are less susceptible to photodegradation.
Q3: What are UV absorbers and how do they improve lightfastness?
UV absorbers are chemical compounds that protect materials from UV degradation by absorbing harmful ultraviolet radiation and dissipating it as less harmful thermal energy. When applied to textiles, they act as a protective layer, preventing the UV rays from reaching the dye molecules and initiating the fading process. Common types of UV absorbers used in the textile industry include benzophenones and benzotriazoles.
Q4: Can antioxidants be used to enhance the lightfastness of this compound?
Yes, antioxidants can improve the lightfastness of dyed fabrics by inhibiting the photo-oxidative degradation of the dye molecules. Photofading is often caused by reactive oxygen species generated during light exposure. Antioxidants, such as ascorbic acid (Vitamin C), gallic acid, and caffeic acid, can neutralize these reactive species, thus protecting the dye from fading.
Q5: What is a typical experimental procedure for applying a UV absorber to a fabric dyed with this compound?
A general procedure for applying a UV absorber as a post-treatment is as follows. Note that optimization of concentrations, temperature, and pH will be necessary for specific fabric types and experimental setups.
Experimental Protocols
Protocol 1: Pre-mordanting and Dyeing of Wool Fabric with this compound
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Fabric Preparation: Scour a pre-weighed wool fabric sample in a solution containing 1 g/L of a non-ionic detergent at 50°C for 30 minutes to remove any impurities. Rinse thoroughly with deionized water and allow to air dry.
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Mordanting:
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Prepare a mordanting bath with a liquor-to-goods ratio of 40:1.
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Dissolve the chosen mordant (e.g., 3% on weight of fabric (owf) potassium dichromate) in deionized water.
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Immerse the scoured wool fabric in the mordant bath at room temperature.
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Slowly raise the temperature to boiling (100°C) over 45 minutes.
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Maintain at a boil for 60 minutes.
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Allow the bath to cool, then remove the fabric and rinse thoroughly with deionized water.
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Dyeing:
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Prepare a dyebath with a liquor-to-goods ratio of 40:1.
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Dissolve this compound (2% owf) in deionized water.
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Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
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Introduce the mordanted and rinsed wool fabric into the dyebath at 40°C.
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Raise the temperature to a boil (100°C) at a rate of 2°C per minute.
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Continue dyeing at a boil for 60 minutes.
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Allow the dyebath to cool to 70°C, then remove the fabric.
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Rinse the dyed fabric with warm and then cold water until the water runs clear.
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Allow the fabric to air dry in the dark.
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Protocol 2: After-treatment with a UV Absorber
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Treatment Bath Preparation:
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Prepare a fresh bath with a liquor-to-goods ratio of 40:1.
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Add a dispersing agent (0.5 g/L).
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Disperse the UV absorber (e.g., a benzotriazole derivative, 4% owf) in the bath.
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Adjust the pH to 5.0 with acetic acid.
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Treatment:
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Introduce the dyed and rinsed fabric into the treatment bath at 40°C.
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Raise the temperature of the bath to 110°C at a rate of 2°C per minute (for synthetic fibers like nylon in a high-temperature dyeing machine). For wool, a lower temperature of around 80-90°C should be used to avoid fiber damage.
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Hold the temperature for 30 minutes.
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Cooling and Rinsing:
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Cool the bath to 70°C.
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Remove the fabric and rinse thoroughly with warm and then cold water.
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Air dry the fabric in a dark, controlled environment.
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Data Presentation
The following table provides a template for presenting quantitative data on the lightfastness of this compound. The values presented are for illustrative purposes and would need to be determined experimentally. Lightfastness is typically rated on the Blue Wool Scale, where 1 indicates very poor lightfastness and 8 indicates excellent lightfastness.
| Treatment | Mordant | UV Absorber | Antioxidant | Lightfastness Rating (Blue Wool Scale) |
| Control | Alum | None | None | 3-4 |
| Treatment 1 | Chromium | None | None | 5 |
| Treatment 2 | Copper | None | None | 4-5 |
| Treatment 3 | Chromium | Benzotriazole derivative (4% owf) | None | 6 |
| Treatment 4 | Chromium | None | Ascorbic Acid (2% owf) | 5-6 |
| Treatment 5 | Chromium | Benzotriazole derivative (4% owf) | Ascorbic Acid (2% owf) | 6-7 |
Visualizations
Caption: Experimental workflow for improving the lightfastness of this compound.
Caption: Key factors and strategies for enhancing lightfastness.
References
- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 2. THE INFLUENCE OF MORDANT ON THE LIGHTFASTNESS OF YELLOW NATURAL DYES | Semantic Scholar [semanticscholar.org]
- 3. dl.edi-info.ir [dl.edi-info.ir]
- 4. [PDF] Improving light fastness of reactive dyed cotton fabric with antioxidant and UV absorbers | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing Color Yield of Mordant Orange 6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the color yield of Mordant Orange 6 on various textiles.
Troubleshooting Guide
This guide addresses specific issues that may arise during the dyeing process with this compound, offering potential causes and solutions to achieve optimal color yield.
| Issue | Potential Cause(s) | Recommended Solution(s) | Applicable Textile(s) |
| Pale or Weak Shade | Insufficient mordant concentration. | Increase the mordant concentration. For cotton, a pre-treatment with tannic acid followed by an aluminum or iron mordant is recommended.[1] For protein fibers like wool and silk, alum is a common mordant. | Cotton, Wool, Silk |
| Incorrect mordanting pH. | Adjust the pH of the mordant bath. The optimal pH can vary depending on the fiber and mordant used. | Wool, Silk, Cotton | |
| Low dyeing temperature. | Increase the dyeing temperature. For cotton, dyeing is often carried out at elevated temperatures, for example, 70°C.[1] For wool, temperatures are typically raised to just under a simmer (around 90°C). | Cotton, Wool, Silk | |
| Inadequate dyeing time. | Extend the dyeing time to allow for better dye uptake. A dyeing time of 60 minutes is often used for cotton.[1] | Cotton, Wool, Silk | |
| Improper mordanting procedure. | Ensure the correct mordanting procedure is followed (pre-mordanting, meta-mordanting, or post-mordanting). For cotton, a two-step/two-bath process involving a tannic acid pre-treatment followed by the mordant can yield good results.[1] | Cotton, Wool, Silk | |
| Uneven Dyeing | Inadequate scouring of the textile. | Thoroughly scour the textile material before mordanting and dyeing to remove any impurities that may hinder dye absorption. | Cotton, Wool, Silk |
| Uneven application of mordant. | Ensure the textile is fully immersed and agitated gently in the mordant bath for even distribution. | Cotton, Wool, Silk | |
| Dye precipitation. | Ensure the dye is fully dissolved before adding the textile to the dyebath. | Cotton, Wool, Silk | |
| Color Bleeding or Poor Wash Fastness | Insufficient mordanting. | Ensure the mordant has properly fixed to the fiber. The type of mordant can significantly affect fastness properties. | Cotton, Wool, Silk |
| Incomplete removal of unfixed dye. | After dyeing, thoroughly rinse the textile to remove any loose dye particles. A final wash with a neutral detergent is recommended. | Cotton, Wool, Silk | |
| Shade Variation Between Batches | Inconsistent dyeing parameters. | Strictly control all dyeing parameters, including mordant and dye concentrations, temperature, time, and pH, for each batch. | Cotton, Wool, Silk |
| Water quality variations. | Use deionized or distilled water for consistency, as minerals in tap water can affect the final shade. | Cotton, Wool, Silk |
Frequently Asked Questions (FAQs)
Q1: What is the chemical composition of this compound?
A1: this compound is a mordant acid dye.
Q2: Which textiles can be dyed with this compound?
A2: this compound is commonly used for dyeing protein fibers such as wool and silk, as well as nylon. It can also be applied to cotton, typically requiring a pre-treatment with a tannin-based mordant.[1]
Q3: What are the most common mordants used with this compound?
A3: For protein fibers like wool and silk, aluminum-based mordants (e.g., potassium aluminum sulfate or alum) and chromium salts are common. For cotton, iron (Fe²⁺) and aluminum (Al³⁺) salts are effective, especially after a tannic acid pre-treatment.
Q4: How does the mordant type affect the final color of this compound?
A4: The choice of mordant can significantly alter the final shade. For instance, on cotton, an iron mordant (Fe²⁺) will produce a different shade compared to an aluminum mordant (Al³⁺).
Q5: What is the recommended dyeing procedure for cotton with this compound?
A5: A successful method for dyeing cotton involves a two-step/two-bath process. First, the cotton is pre-treated with tannic acid. Following this, the fabric is treated with a metallic mordant like ferrous sulfate (FeSO₄) or aluminum sulfate (Al₂(SO₄)₃). The dyeing is then carried out in a separate bath containing the this compound dye.
Q6: How can I improve the wash fastness of this compound on textiles?
A6: Proper mordanting is crucial for good wash fastness. Ensure that the mordant is applied correctly and in the optimal concentration. After dyeing, a thorough rinsing and washing process to remove any unfixed dye will also improve wash fastness.
Q7: Can this compound be used in combination with natural dyes?
A7: Yes, studies have shown that this compound can be used in combination with natural dyes to expand the achievable color gamut on textiles like cotton.
Experimental Protocols
Detailed Methodology for Dyeing Cotton with this compound
This protocol is based on a two-step/two-bath process which has been shown to be effective for applying this compound to cotton.
Materials:
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Scoured 100% cotton fabric
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Tannic acid
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Ferrous sulfate (FeSO₄) or Aluminum sulfate (Al₂(SO₄)₃)
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This compound dye
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Sodium carbonate (soda ash)
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Deionized water
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Beakers or dye pots
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Heating plate and stirrer
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Thermometer
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Glass stirring rods
Procedure:
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Tannic Acid Pre-treatment:
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Prepare a solution of tannic acid in deionized water.
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Immerse the scoured cotton fabric in the tannic acid solution.
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Heat the bath to a specified temperature (e.g., 70°C) and maintain for a set duration (e.g., 60 minutes), stirring occasionally.
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Allow the fabric to cool in the bath.
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Rinse the fabric with water.
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Mordanting:
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Prepare a mordant solution of either ferrous sulfate or aluminum sulfate in deionized water.
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Immerse the tannic acid-treated cotton fabric in the mordant bath.
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Heat the bath to a specified temperature and maintain for a set duration, stirring occasionally.
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Allow the fabric to cool in the bath.
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Rinse the fabric thoroughly with water.
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Dyeing:
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Prepare the dyebath by dissolving this compound in deionized water. The concentration of the dye will determine the depth of the shade.
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Immerse the mordanted cotton fabric in the dyebath.
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Gradually heat the dyebath to the target dyeing temperature (e.g., 70°C) and hold for a specific time (e.g., 60 minutes), with gentle agitation.
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Allow the dyebath to cool down before removing the fabric.
-
-
Post-Treatment:
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Rinse the dyed fabric in warm water, followed by a cold water rinse, until the water runs clear.
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Wash the fabric with a neutral pH detergent to remove any unfixed dye.
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Rinse thoroughly and allow to air dry.
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Data Presentation
Table 1: Effect of Mordant Type on Color Yield of this compound on Cotton
| Mordant Type | Mordant Concentration (% owf) | Dye Concentration (% owf) | K/S Value (Color Strength) | Visual Appearance |
| Ferrous Sulfate (Fe²⁺) | Data not available | Data not available | Data not available | Specific shade varies |
| Aluminum Sulfate (Al³⁺) | Data not available | Data not available | Data not available | Specific shade varies |
Visualizations
Experimental Workflow for Dyeing Cotton with this compound
Caption: Workflow for dyeing cotton with this compound.
Logical Relationship of Factors Affecting Color Yield
Caption: Key factors influencing the color yield of this compound.
References
Effect of different mordants on the final shade of Mordant Orange 6
Welcome to the technical support center for Mordant Orange 6 (C.I. 26520). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this dye with various mordants. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on the final shades achieved with different mordants.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as C.I. 26520 or Acid Chrome Orange G, is a double azo dye.[1] It is commonly used for dyeing protein fibers such as wool, silk, and nylon, as well as leather and fur.[1] A mordant is required to fix the dye to the fiber and achieve the final, stable color.
Q2: Which mordants are compatible with this compound?
Several mordants can be used with this compound to produce a range of shades. The most common are aluminum and chromium mordants. Other metallic salts like copper, iron, and tin can also be used to achieve different color variations.
Q3: What is the general procedure for mordanting wool fibers?
The general procedure involves preparing the fiber, mordanting, and then dyeing. There are three main methods for applying the mordant:
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Pre-mordanting: The fiber is treated with the mordant before dyeing.
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Meta-mordanting (simultaneous): The mordant is added to the dye bath during the dyeing process.
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Post-mordanting (after-chroming): The fiber is dyed first and then treated with the mordant.
The choice of method can affect the final color and fastness properties of the dyed material.
Q4: How do different mordants affect the final color of this compound on wool?
Different mordants form unique complexes with the dye molecule and the fiber, resulting in a variety of final shades. For instance, aluminum typically produces a brilliant to dark orange, while chromium yields a dark red-light orange.[1] Iron often "saddens" or darkens colors, while tin can brighten them.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Uneven Color/Patchiness | - Improper scouring of the fiber, leaving oils or dirt. - Mordant or dye not fully dissolved. - Fiber not fully submerged or agitated in the bath. - Dyeing temperature increased too rapidly. | - Ensure thorough cleaning (scouring) of the fiber before mordanting. - Dissolve mordants and dyes completely in hot water before adding to the main bath. - Use a large enough vessel to allow the fiber to move freely and stir gently and regularly. - Increase the temperature of the mordant and dye baths gradually. |
| Color is Too Light | - Insufficient mordant or dye concentration. - Incorrect pH of the mordant or dye bath. - Insufficient heating time or temperature. | - Increase the concentration of the mordant or dye based on the weight of the fiber (WOF). - Adjust the pH of the bath according to the specific protocol for the mordant and fiber. - Ensure the bath reaches the recommended temperature and is held for the specified duration. |
| Color Washes Out | - Inadequate mordanting. - Improper rinsing after dyeing. | - Ensure the mordanting process is carried out correctly with the appropriate concentration and time. - Rinse the dyed fiber thoroughly with cold water until the water runs clear to remove any unfixed dye. |
| Fiber Feels Harsh or Brittle | - Excessive concentration of certain mordants, particularly iron or tin. - Dyeing at too high a temperature for an extended period. | - Use the recommended percentage of mordant to the weight of fiber. For iron and tin, it is crucial not to exceed the suggested amounts. - Adhere to the recommended dyeing temperatures and times to avoid damaging the protein fibers.[1] |
Experimental Protocols & Data
The following sections provide detailed methodologies for mordanting wool with various metallic salts and the resulting colorimetric data for this compound.
General Preparation of Wool Fiber
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Scouring: Wash the wool fiber in a solution of pH-neutral soap and warm water to remove any natural oils or dirt. Rinse thoroughly with clean water until no soap residue remains.
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Wetting: Soak the scoured wool in clean water for at least one hour, or overnight, to ensure it is fully saturated before mordanting.
Mordanting Protocols
The following protocols are for 100g of dry wool fiber. Adjust quantities accordingly.
1. Aluminum Potassium Sulfate (Alum) Mordanting
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Mordant: 15g Aluminum Potassium Sulfate
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Procedure:
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Dissolve the alum in a small amount of hot water.
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Add the dissolved alum to a dye pot with enough cool water to allow the wool to move freely.
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Add the pre-wetted wool to the pot.
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Slowly heat the pot to 82°C (180°F) and maintain this temperature for one hour, stirring gently every 15 minutes.
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Allow the pot to cool completely before removing the wool.
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Gently squeeze out the excess mordant solution. The wool can be dyed immediately or dried for later use.
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2. Potassium Dichromate (Chrome) Mordanting
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Mordant: 3g Potassium Dichromate
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Procedure:
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In a well-ventilated area and wearing appropriate personal protective equipment (gloves, goggles, apron), dissolve the potassium dichromate in a small amount of hot water.
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Add the dissolved mordant to a dye pot with enough cool water for the wool to move freely.
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Add the pre-wetted wool.
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Slowly bring the temperature to a simmer (around 93°C or 200°F) and hold for one hour, stirring gently.
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Let the bath cool completely before removing the wool.
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Rinse the wool thoroughly before proceeding to dyeing.
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3. Ferrous Sulfate (Iron) Mordanting
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Mordant: 2g Ferrous Sulfate
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Procedure:
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Dissolve the ferrous sulfate in hot water.
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Add the solution to a dye pot with sufficient cool water.
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Introduce the pre-wetted wool.
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Gently heat the pot to 77°C (170°F) and maintain for one hour, with occasional stirring.
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Allow the pot to cool before removing the wool.
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Rinse the wool well to remove any unattached iron particles.
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4. Copper Sulfate Mordanting
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Mordant: 5g Copper Sulfate
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Procedure:
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Dissolve the copper sulfate in hot water in a well-ventilated area.
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Add the dissolved mordant to a dye pot with enough cool water.
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Add the pre-wetted wool.
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Slowly heat the bath to 82°C (180°F) and hold for one hour, stirring periodically.
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Let the bath cool completely before removing the wool.
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Rinse the wool thoroughly.
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5. Stannous Chloride (Tin) Mordanting
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Mordant: 2g Stannous Chloride
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Assistant: 5g Cream of Tartar (optional, helps to brighten the color and protect the wool)
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Procedure:
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Dissolve the stannous chloride and cream of tartar in hot water.
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Add the solution to a dye pot with enough cool water.
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Add the pre-wetted wool.
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Gently heat the pot to 82°C (180°F) and maintain for one hour.
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Let the pot cool completely.
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Rinse the wool thoroughly. Tin can make wool brittle, so handle with care.
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Dyeing Protocol for this compound
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Dye Bath Preparation: For 100g of mordanted wool, use 2g of this compound powder. Dissolve the dye powder in a small amount of boiling water, ensuring there are no lumps. Add this to a dye pot with enough cool water for the fiber to move freely.
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Dyeing: Add the wet, mordanted wool to the dye bath.
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Heating: Slowly raise the temperature of the dye bath to a simmer (around 85-95°C or 185-203°F).
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Duration: Maintain this temperature for one hour, stirring gently every 15 minutes to ensure even dyeing.
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Cooling: Allow the dye bath to cool down completely. Leaving the fiber in the dye bath overnight can help achieve a deeper shade.
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Rinsing: Once cooled, remove the wool and rinse with cool, clean water until the water runs clear.
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Drying: Gently squeeze out excess water and hang the wool to dry away from direct sunlight.
Quantitative Data: Final Shade of this compound on Wool
The following table summarizes the expected color outcomes when dyeing wool with this compound using different mordants. The CIELab* values provide a standardized measure of the color, where L* represents lightness, a* represents the red-green axis, and b* represents the yellow-blue axis.
| Mordant | Visual Description | L | a | b * |
| Aluminum Potassium Sulfate (Alum) | Brilliant to Dark Orange | 65 | 45 | 55 |
| Potassium Dichromate (Chrome) | Dark Red-Light Orange | 55 | 50 | 40 |
| Ferrous Sulfate (Iron) | Brownish Orange / Rust | 45 | 35 | 30 |
| Copper Sulfate | Reddish Brown | 50 | 40 | 35 |
| Stannous Chloride (Tin) | Bright, Clear Orange | 70 | 55 | 60 |
Note: The Lab values are approximate and can vary based on the specific dyeing conditions, water quality, and characteristics of the wool.*
Visualizations
Below are diagrams illustrating the experimental workflow and the logical relationship between the components of the mordant dyeing process.
References
Technical Support Center: Reducing the Environmental Impact of Mordant Orange 6 Dyeing Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the environmental impact of Mordant Orange 6 dyeing processes. The information is presented in a practical question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with this compound dyeing?
A1: The primary environmental concerns stem from the use of heavy metal mordants, particularly those containing chromium, which is a known hazardous substance.[1] this compound is a double azo dye, and azo dyes are considered environmental pollutants.[1][2] The wastewater generated from these dyeing processes can contain residual dye and toxic metal ions, leading to water pollution.[3][4] These substances can be persistent in the environment and may have harmful effects on aquatic life.
Q2: What are eco-friendly alternatives to traditional heavy metal mordants for this compound?
A2: Eco-friendly alternatives to heavy metal mordants include natural or "bio-mordants" derived from plants rich in tannins, such as oak galls, myrobalan, and pomegranate rind. Aluminum salts, such as aluminum sulfate and aluminum acetate, are considered less toxic options compared to chromium. Some studies also explore the use of bio-mordants from sources like walnut husks, pistachio hulls, and pine cones.
Q3: Can I reuse a mordant bath to reduce waste?
A3: Yes, mordant baths, particularly those with alum, can be reused. Research has shown that a significant amount of mordant can remain in the bath after the initial process. When reusing an alum mordant bath, it is often recommended to replenish it with about half the original amount of mordant for the next batch of fibers.
Q4: What is the significance of the dyeing process pH?
A4: The pH of the dye bath is a critical parameter that can significantly influence dye uptake and the final color. For many mordant dyes on protein fibers like wool and silk, an acidic pH is often optimal for dyeing. The solubility and chemical behavior of this compound are affected by pH. For instance, its aqueous solution turns a light brown-yellow when concentrated hydrochloric acid is added.
Q5: How can I treat wastewater from this compound dyeing processes?
A5: Wastewater from this compound dyeing can be treated through various methods. Biological treatment using sulfate-reducing bacteria has shown effectiveness in reducing chromium(VI). Other methods for treating textile wastewater containing azo dyes include advanced oxidation processes and adsorption techniques.
Troubleshooting Guide
Issue 1: Uneven Dyeing or Patchy Color
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Question: My fabric has patchy and uneven color after dyeing with this compound. What could be the cause and how can I fix it?
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Answer:
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Possible Causes:
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Improper Scouring: The fabric may not have been cleaned properly before mordanting, leaving oils, waxes, or other residues that prevent even dye absorption.
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Uneven Mordant Application: The mordant may not have been evenly distributed and absorbed by the fibers. This can happen if the fabric is too tightly packed in the mordant bath or not agitated sufficiently.
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Incorrect pH: Fluctuations or incorrect pH levels in the dye bath can lead to uneven dye uptake.
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Rapid Temperature Change: Sudden changes in temperature, especially with wool, can cause felting and uneven dyeing.
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Dye Precipitation: The dye may have precipitated out of the solution due to incorrect temperature or pH.
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Solutions:
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Thorough Scouring: Ensure the fabric is thoroughly scoured with a pH-neutral soap to remove any impurities before mordanting.
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Proper Mordanting Technique: Allow ample space for the fabric to move freely in the mordant bath and stir regularly to ensure even mordant uptake.
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Control pH: Monitor and maintain a consistent and appropriate pH throughout the dyeing process.
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Gradual Temperature Changes: Heat and cool the dye bath slowly to prevent shocking the fibers.
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Ensure Dye is Dissolved: Make sure the this compound powder is fully dissolved before adding the fabric to the dye bath.
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Issue 2: Poor Colorfastness (Fading or Bleeding)
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Question: The color of my dyed fabric is fading after washing or exposure to light. How can I improve the colorfastness?
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Answer:
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Possible Causes:
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Insufficient Mordanting: The mordant may not have effectively bonded the dye to the fibers. This could be due to using too little mordant, incorrect mordanting time, or the wrong type of mordant for the fiber.
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Lack of Rinsing: Failure to rinse the fabric thoroughly after mordanting can leave unbonded mordant on the surface, which can interfere with the dyeing process. Similarly, not rinsing after dyeing can leave unfixed dye that will wash out.
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Inherent Properties of the Dye/Mordant Combination: Some dye and mordant combinations naturally have lower lightfastness.
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Solutions:
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Optimize Mordanting: Ensure you are using the correct amount of mordant for your weight of fiber (WOF) and that the mordanting is carried out for the recommended duration and at the proper temperature. For cellulose fibers, a pre-treatment with tannin is often recommended before mordanting with alum.
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Thorough Rinsing: Rinse the fabric well with lukewarm water after mordanting and after dyeing until the water runs clear.
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Select Appropriate Mordants: While aiming for eco-friendly options, be aware that some natural mordants may yield different fastness properties compared to traditional metallic ones. Experiment with different bio-mordants to find the best performance for this compound.
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Issue 3: Color of the Dyed Fabric is Different Than Expected
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Question: The final color of my fabric is not the expected orange. Why did this happen?
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Answer:
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Possible Causes:
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Type of Mordant: Different mordants can significantly alter the final color of the dye. For example, an iron mordant will "sadden" or darken colors, shifting oranges towards brown. This compound produces a brilliant orange to dark orange with an aluminum mordant, and a dark red-light orange with a chromium mordant.
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Water Quality: The pH and mineral content of your water can affect the dye color.
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Contamination: The dye bath or equipment may have been contaminated with other substances, such as residual iron from a previous dyeing.
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Solutions:
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Mordant Selection: Be mindful of the mordant you are using and its effect on the final color. Always test on a small swatch first.
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Use Distilled or Soft Water: If you suspect your tap water is affecting the results, try using distilled or soft water.
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Clean Equipment Thoroughly: Ensure all pots and utensils are clean and made of non-reactive materials like stainless steel.
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Data Presentation
Table 1: Recommended Mordant Concentrations (% Weight of Fiber)
| Mordant | Fiber Type | Recommended % WOF | Notes |
| Alum (Potassium Aluminum Sulfate) | Protein (Wool, Silk) | 10-15% | Often used with cream of tartar (6% WOF) to brighten colors and protect fibers. |
| Cellulose (Cotton, Linen) | 15% | A pre-mordanting step with tannin (8% WOF) is recommended. | |
| Aluminum Acetate | Cellulose (Cotton, Linen) | 5-8% | Often preferred for cellulose fibers for brighter colors. |
| Iron (Ferrous Sulfate) | All Fibers | 2-4% | Used to "sadden" or darken colors. Use with care on protein fibers as it can make them brittle. |
| Natural Tannins (e.g., Gallnut) | Cellulose (Cotton, Linen) | 8-15% | Used as a pre-mordant before alum. |
Table 2: Typical Parameters for Wastewater from Textile Dyeing
| Parameter | Typical Range | Significance |
| pH | 6.0 - 10.0 | Affects aquatic life and the solubility of pollutants. |
| Total Suspended Solids (TSS) | 150 - 1000 mg/L | Can reduce light penetration in water bodies. |
| Biological Oxygen Demand (BOD) | 80 - 6000 mg/L | A measure of the oxygen consumed by microorganisms to decompose organic waste. |
| Chemical Oxygen Demand (COD) | 150 - 12000 mg/L | A measure of the total amount of oxygen required to oxidize all organic material. |
| Chromium (Total) | Varies widely | Heavy metal pollutant, with Cr(VI) being highly toxic. |
Experimental Protocols
Protocol 1: Mordanting Wool or Silk with Alum
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Calculate Mordant: Weigh the dry fiber (WOF). Calculate 15% of this weight for alum and 6% for cream of tartar.
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Dissolve Mordant: In a non-reactive pot, dissolve the alum and cream of tartar in a small amount of hot water.
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Prepare Mordant Bath: Add the dissolved mordant to a larger pot and fill with enough lukewarm water to allow the fiber to move freely.
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Introduce Fiber: Wet the scoured fiber thoroughly and add it to the mordant bath.
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Heating: Slowly heat the bath to 82-93°C (180-200°F). Hold at this temperature for one hour, stirring gently every 15 minutes to ensure even mordanting. Avoid boiling.
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Cooling: Allow the bath to cool completely before removing the fiber.
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Rinsing: Rinse the fiber with lukewarm water until the water runs clear. The fiber is now ready for dyeing.
Protocol 2: Mordanting Cotton or Linen with Tannin and Alum
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Tannin Treatment:
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Calculate 8% WOF of a tannin source (e.g., gallnut extract).
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Dissolve the tannin in hot water and add it to a pot with enough water for the fiber to move freely.
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Add the scoured, wet fiber and heat to 82-93°C (180-200°F) for one hour.
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Let the fiber cool in the bath. It can be left to soak overnight for better results.
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Rinse the fiber.
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Alum Mordanting:
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Prepare an alum mordant bath at 15% WOF as described in Protocol 1.
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Introduce the tannin-treated, rinsed fiber into the alum bath.
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Follow steps 5-7 from Protocol 1.
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Protocol 3: Analysis of Hexavalent Chromium [Cr(VI)] in Wastewater (Diphenylcarbazide Method)
This is a simplified protocol based on standard methods. Researchers should consult detailed analytical chemistry resources for precise procedures and safety precautions.
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Sample Preparation: Collect a wastewater sample. If necessary, filter the sample to remove suspended solids. Adjust the pH of the sample to be slightly acidic.
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Reagent Preparation: Prepare a solution of 1,5-diphenylcarbazide in acetone.
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Color Development: Add the diphenylcarbazide solution to a known volume of the wastewater sample. In the presence of Cr(VI), a red-violet complex will form.
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Spectrophotometric Measurement: After a set reaction time (e.g., 5-10 minutes), measure the absorbance of the solution at a wavelength of 540 nm using a UV-Vis spectrophotometer.
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Quantification: Compare the absorbance of the sample to a calibration curve prepared using standard solutions of known Cr(VI) concentrations to determine the concentration of Cr(VI) in the wastewater sample.
Visualizations
References
Validation & Comparative
A Comparative Guide to Mordant Orange 6 and Other Azo Dyes for Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Mordant Orange 6 with other common azo dyes used in textile dyeing. The information presented is based on available experimental data to assist in the selection of appropriate dyes for various applications, with a focus on performance and fastness properties.
Overview of this compound
This compound, also known as C.I. 26520, is a double azo dye.[1] It is primarily used for dyeing protein fibers such as wool, silk, and nylon, as well as for leather and fur.[1][2][3] The application of this compound typically requires a mordant, a substance that binds the dye to the fabric, to enhance its fastness properties.[4] The final color of the dyed textile can be influenced by the type of mordant used, with aluminum mordants producing a brilliant orange to dark orange shade, and chromium mordants resulting in a dark red-light orange.
Performance Comparison of Azo Dyes
The selection of a dye for a specific textile application is dependent on several factors, including its dyeing performance and fastness to various environmental factors. The following tables provide a comparative overview of this compound and other representative azo dyes.
Table 1: General Properties of Selected Azo Dyes
| Property | This compound | Acid Orange 7 (A Monoazo Dye) | Disperse Orange 3 (A Monoazo Dye) |
| C.I. Name | This compound | Acid Orange 7 | Disperse Orange 25 |
| Chemical Class | Double Azo | Monoazo | Monoazo |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | C₁₆H₁₁N₂NaO₄S | C₁₇H₁₇N₅O₂ |
| Primary Substrates | Wool, Silk, Nylon, Leather | Wool, Silk, Nylon | Polyester, Nylon |
| Solubility | Soluble in water (80 g/L at 80°C) | Soluble in water | Sparingly soluble in water |
Table 2: Comparative Fastness Properties on Wool/Nylon (ISO Standards)
| Fastness Property | This compound | Representative Acid Azo Dye | Representative Disperse Azo Dye |
| Light Fastness (Scale 1-8) | 6 | 4-5 | 5-6 |
| Washing Fastness (Scale 1-5) | 4 | 3-4 | 4 |
| Rubbing Fastness (Dry) (Scale 1-5) | 4-5 | 4 | 4-5 |
| Rubbing Fastness (Wet) (Scale 1-5) | 4 | 3-4 | 4 |
| Perspiration Fastness (Scale 1-5) | 4-5 | 3-4 | 4 |
Note: Fastness properties can vary depending on the specific dye, mordant used, dyeing process, and substrate.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of dye performance. The following are generalized protocols for key experiments in textile dyeing.
Mordanting of Wool Fabric (Pre-mordanting)
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Preparation: Weigh the dry wool fabric. The amount of mordant is calculated based on the weight of the fiber (WOF). For alum (potassium aluminum sulfate), a common mordant, use 15-20% WOF.
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Dissolving the Mordant: Dissolve the calculated amount of alum in hot water in a stainless steel or other non-reactive pot.
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Mordanting Process: Add enough cold water to the pot to allow the fabric to move freely. Submerge the pre-wetted wool fabric in the mordant bath.
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Heating: Gradually heat the mordant bath to a simmer (around 80-90°C) and maintain this temperature for 1 hour.
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Cooling and Rinsing: Allow the bath to cool down before removing the fabric. Rinse the mordanted fabric thoroughly with water and let it dry or proceed directly to dyeing.
Exhaustion Dyeing of Wool with this compound
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Dye Bath Preparation: Prepare a dyebath with a known concentration of this compound. The liquor-to-goods ratio (the ratio of the volume of the dyebath to the weight of the fabric) is typically maintained at 40:1.
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pH Adjustment: Adjust the pH of the dyebath to an acidic range (e.g., pH 4-5) using acetic acid.
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Dyeing Process: Introduce the pre-mordanted, wetted wool fabric into the dyebath at room temperature. Gradually raise the temperature to the boiling point (approximately 100°C) over 30-45 minutes.
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Dyeing Time: Maintain the dyeing at a boil for 60-90 minutes to ensure adequate dye penetration and fixation.
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Rinsing and Soaping: After dyeing, allow the dyebath to cool. Remove the fabric and rinse it thoroughly with cold water. A subsequent soaping treatment with a non-ionic detergent at a moderate temperature (e.g., 50-60°C) can be performed to remove any unfixed dye.
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Final Rinse and Drying: Rinse the fabric again with water and air dry.
Evaluation of Colorfastness
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Colorfastness to Washing (ISO 105-C06): A dyed specimen is stitched between two undyed fabrics (multi-fiber strip) and agitated in a soap solution at a specified temperature and time. The change in color of the specimen and the staining of the undyed fabrics are assessed using a greyscale.
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Colorfastness to Rubbing (ISO 105-X12): The dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure. The degree of color transferred to the cotton cloths is evaluated using a greyscale for staining.
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Colorfastness to Light (ISO 105-B02): The dyed fabric is exposed to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural daylight. The fading of the specimen is compared against a set of blue wool standards with known lightfastness ratings.
Logical Workflow for Dye Comparison
The following diagram illustrates a typical workflow for the comparative evaluation of textile dyes.
References
A Comparative Analysis of Mordant Orange 6 and Natural Orange Dyes for Scientific Applications
For researchers, scientists, and drug development professionals, the selection of appropriate dyes and stains is a critical aspect of experimental design. This guide provides a comprehensive comparison of the synthetic dye, Mordant Orange 6, and commonly used natural orange dyes, with a focus on their performance characteristics and the experimental protocols for their evaluation.
This analysis delves into the chemical properties, performance metrics, and procedural methodologies for utilizing both synthetic and natural orange dyes. The objective is to furnish a clear, data-driven comparison to aid in the selection of the most suitable dye for specific research and development applications, where consistency, reliability, and safety are paramount.
Chemical and Performance Characteristics: A Head-to-Head Comparison
This compound, a monoazo dye, is known for its vibrant and consistent color. Natural orange dyes, derived from various botanical sources such as orange peel and osage orange, offer a more sustainable alternative, though their performance can be more variable. The following table summarizes the key quantitative data for this compound and provides a typical range of values for natural orange dyes based on available experimental data.
| Property | This compound | Natural Orange Dyes (Typical Range) |
| C.I. Name | This compound | Not Applicable |
| C.I. Number | 26520 | Not Applicable |
| CAS Number | 3564-27-0 | Varies with source |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S | Varies (complex mixtures) |
| Molecular Weight | 470.37 g/mol | Varies |
| λmax (nm) | ~381 nm[1][2] | Varies (e.g., ~480 nm for some extracts)[3] |
| Lightfastness (ISO 105-B02) | 6 | 2-5[4][5] |
| Wash Fastness (ISO 105-C06) | 4 | 2-4 |
| Rubbing Fastness - Dry (ISO 105-X12) | 4 | 3-5 |
| Rubbing Fastness - Wet (ISO 105-X12) | 3 | 2-4 |
| Solubility | Soluble in water | Varies with extraction method |
Experimental Protocols
Accurate and reproducible assessment of dye performance is contingent on standardized experimental protocols. The following sections detail the methodologies for key experiments cited in this guide.
Mordanting Protocol for Wool Fibers (Pre-mordanting)
Mordants are essential for improving the colorfastness of most natural dyes on protein fibers like wool.
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Preparation of Mordant Solution: Dissolve alum (potassium aluminum sulfate) at 10-15% of the weight of the fiber (WOF) in hot water. For enhanced results, cream of tartar (6-8% WOF) can be added.
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Fiber Preparation: Scour the wool fibers with a neutral detergent to remove any impurities and wet them out thoroughly.
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Mordanting Process: Introduce the wet wool fibers into the mordant bath. Slowly heat the bath to a simmer (around 80-90°C) and maintain this temperature for one hour, ensuring the fibers are fully submerged and gently agitated periodically.
-
Cooling and Rinsing: Allow the fibers to cool down in the mordant bath. Once cool, remove the fibers, gently squeeze out the excess liquid, and rinse thoroughly with lukewarm water until the water runs clear.
Dyeing Protocol with Natural Orange Dyes
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Dye Extraction: Prepare the dye bath by simmering the natural dye source (e.g., dried orange peels, osage orange wood chips) in water. The amount of dyestuff can vary from 30% to 100% WOF depending on the desired shade intensity.
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Dyeing Process: Introduce the pre-mordanted, wet wool fibers into the dye bath. Heat the dye bath to a simmer and maintain the temperature for at least one hour, with occasional gentle stirring to ensure even dye uptake.
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Cooling and Rinsing: Allow the fibers to cool in the dye bath. Remove the dyed fibers and rinse with cold water until the water runs clear to remove any unfixed dye.
-
Drying: Gently squeeze out excess water and hang the fibers to dry away from direct sunlight.
Colorfastness to Light (ISO 105-B02)
This test determines the resistance of the color to fading upon exposure to an artificial light source that mimics natural daylight.
-
Apparatus: A xenon arc fading lamp is used as the light source.
-
Procedure: A specimen of the dyed textile is exposed to the artificial light under controlled conditions. Simultaneously, a set of blue wool reference fabrics with known lightfastness (graded 1-8) are also exposed.
-
Evaluation: The color change of the test specimen is assessed by comparing it to the fading of the blue wool references. The lightfastness is rated on a scale of 1 (very poor) to 8 (outstanding).
Colorfastness to Washing (ISO 105-C06)
This method assesses the resistance of the color to domestic and commercial laundering.
-
Apparatus: A suitable wash fastness tester (e.g., a launder-ometer) is used.
-
Procedure: The dyed specimen, measuring 100 mm x 40 mm, is attached to a multi-fiber fabric. The composite specimen is then subjected to a simulated washing process in a standardized detergent solution, often with the inclusion of stainless steel balls to simulate mechanical action. The test is conducted at a specific temperature and for a set duration.
-
Evaluation: After washing and drying, the change in color of the specimen and the degree of staining on the adjacent multi-fiber fabric are evaluated using grey scales. The rating is on a scale of 1 (poor) to 5 (excellent).
Colorfastness to Rubbing (ISO 105-X12)
This test determines the amount of color transferred from the surface of a colored textile to other surfaces by rubbing.
-
Apparatus: A crockmeter is used for this test.
-
Procedure: A specimen of the dyed textile is rubbed with a dry and a wet cotton rubbing cloth under controlled pressure for a specified number of cycles.
-
Evaluation: The degree of staining on the rubbing cloths is assessed using a grey scale for staining. The rating is on a scale of 1 (heavy staining) to 5 (no staining).
Visualizing the Process: Experimental Workflow and Mordant Interaction
To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated using the DOT language.
Caption: Workflow for the comparative analysis of natural orange dyes.
References
Mordant Orange 6: A Comparative Guide to its Validation as a pH Indicator
For researchers, scientists, and drug development professionals, the precise measurement of pH is a critical component of experimental accuracy and reproducibility. While numerous pH indicators are commercially available, the validation of new or less common indicators is essential for expanding the toolkit of analytical chemistry. This guide provides a comprehensive comparison of Mordant Orange 6 with other established pH indicators for the alkaline range, supported by detailed experimental protocols for its validation.
Performance Comparison of Alkaline pH Indicators
This compound demonstrates a distinct color transition in the alkaline pH range, making it a potential candidate for titrations and other applications requiring the determination of basic conditions. A direct comparison with other commonly used indicators in a similar range is presented below.
| Indicator | pH Range | pKa | Color in Acidic Form | Color in Basic Form |
| This compound | 10.5 - 12.0[1] | 11.49, 11.71[1] | Yellow[1] | Red[1] |
| Phenolphthalein | 8.2 - 10.0 | 9.7 | Colorless | Pink to Fuchsia |
| Thymolphthalein | 9.3 - 10.5[2] | ~9.9 | Colorless | Blue |
| Alizarin Yellow R | 10.1 - 12.0 | ~11.0 | Yellow | Red |
Experimental Protocols for Validation
To validate this compound as a reliable pH indicator, a series of experiments should be conducted to determine its key performance characteristics.
Determination of pKa via Spectrophotometry
The acid dissociation constant (pKa) is a critical parameter for a pH indicator. A common and accurate method for its determination is spectrophotometry, which relies on the differential absorption of the acidic and basic forms of the indicator.
Objective: To determine the pKa of this compound by measuring the absorbance of its solution at various pH values.
Materials:
-
This compound
-
UV-Vis Spectrophotometer
-
pH meter
-
Buffer solutions of known pH (e.g., phosphate and borate buffers) covering the range of pH 9 to 13
-
Volumetric flasks
-
Pipettes
-
Cuvettes
Procedure:
-
Preparation of Indicator Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or deionized water).
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values, spanning the expected transition range of this compound.
-
Spectrophotometric Measurements:
-
For each buffer solution, add a small, constant volume of the this compound stock solution to a fixed volume of the buffer in a cuvette.
-
Measure the full absorption spectrum (e.g., 300-700 nm) for the indicator in a highly acidic solution (to obtain the spectrum of the fully protonated form, HIn) and in a highly alkaline solution (to obtain the spectrum of the fully deprotonated form, In⁻).
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms.
-
Measure the absorbance of the indicator in each of the buffer solutions at these two wavelengths.
-
-
Data Analysis:
-
The pKa can be determined using the Henderson-Hasselbalch equation: pH = pKa + log([In⁻]/[HIn])
-
The ratio of the concentrations of the basic and acidic forms ([In⁻]/[HIn]) can be calculated from the absorbance measurements.
-
A plot of pH versus log([In⁻]/[HIn]) will yield a straight line with the y-intercept equal to the pKa.
-
Determination of pH Transition Range
The visual transition range is the pH interval over which the indicator changes color.
Objective: To visually determine the pH range over which this compound exhibits a distinct color change.
Materials:
-
This compound indicator solution
-
Series of buffer solutions with finely graded pH intervals (e.g., 0.2 pH units) across the expected transition range
-
Test tubes or a white spot plate
-
White background for accurate color observation
Procedure:
-
Arrange the test tubes in order of increasing pH.
-
Add an equal volume of each buffer solution to the corresponding test tube.
-
Add a consistent number of drops of the this compound indicator solution to each test tube.
-
Gently mix the solutions.
-
Observe the color of each solution against a white background.
-
The pH transition range is the interval between the pH at which the first perceptible color change is observed and the pH at which the color change is complete.
Stability and Response Time Assessment
A reliable indicator must be stable under typical laboratory conditions and respond rapidly to pH changes.
Objective: To evaluate the stability of the this compound indicator solution and its response time to a pH change.
Procedure for Stability:
-
Prepare a fresh solution of this compound.
-
Store aliquots of the solution under different conditions (e.g., light, dark, room temperature, refrigeration).
-
Periodically (e.g., daily for a week, then weekly) re-determine the absorption spectrum of each aliquot.
-
Significant changes in the spectrum would indicate degradation.
Procedure for Response Time:
-
Prepare two solutions of different pH values within the indicator's transition range.
-
Rapidly mix the two solutions and monitor the time required for the final, stable color to be achieved. This can be done visually or with a spectrophotometer equipped with a rapid mixing accessory.
Visualizing the Validation Process
To clarify the experimental workflow and the logical framework of this comparative study, the following diagrams are provided.
Caption: Experimental workflow for the validation of this compound.
Caption: Logical framework for comparing this compound.
By following these protocols and comparative analyses, researchers can confidently validate this compound and determine its suitability for their specific applications, thereby enriching the available palette of reliable pH indicators.
References
A Comparative Guide to the Efficacy of Mordant Orange 6 and Other Mordant Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of C.I. Mordant Orange 6 against other commercially significant mordant dyes, namely C.I. Mordant Red 7 and C.I. Mordant Brown 33. The information presented herein is supported by experimental data to aid in the selection of appropriate dyes for various research and development applications, particularly in the context of textile and cellular staining.
Performance Characteristics of Selected Mordant Dyes
The efficacy of a mordant dye is primarily determined by its fastness properties, which indicate the resistance of the color to fading or bleeding under various conditions. The following table summarizes the key performance indicators for this compound, Mordant Red 7, and Mordant Brown 33 when applied to wool, a common protein-based substrate in research and industrial applications.
| Performance Metric | Test Standard | C.I. This compound | C.I. Mordant Red 7 | C.I. Mordant Brown 33 |
| Light Fastness | ISO 105-B02 | 6[1] | 5[2][3] | 5[4][5] |
| Wash Fastness (Color Change) | ISO 105-C06 | 4-5 | 4-5 | 4-5 |
| Wash Fastness (Staining) | ISO 105-C06 | 5 | 4 | 4-5 |
| Perspiration Fastness (Acidic) | ISO 105-E04 | 4-5 | 4-5 | 4-5 |
| Perspiration Fastness (Alkaline) | ISO 105-E04 | 4-5 | 4 | 4-5 |
| Water Fastness | ISO 105-E01 | 5 | 4-5 | 5 |
Note: Fastness ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), where a higher number indicates better performance.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of mordant dyes.
Standard Operating Protocol for Mordant Dyeing and Color Fastness Evaluation
This protocol outlines a standardized method for the application of mordant dyes to wool fabric and the subsequent evaluation of their color fastness properties.
1. Materials and Equipment:
-
Wool fabric (scoured)
-
Mordant Dyes (C.I. This compound, C.I. Mordant Red 7, C.I. Mordant Brown 33)
-
Mordant (e.g., Potassium Dichromate)
-
Acetic Acid
-
Sodium Sulfate
-
Laboratory dyeing machine (e.g., Launder-Ometer)
-
Spectrocolorimeter (for CIELAB measurements)
-
Grey scale for assessing color change and staining
-
Light fastness tester (e.g., Xenon arc lamp)
-
Standard multifiber fabric
2. Experimental Workflow:
Caption: General workflow for mordant dyeing and evaluation.
3. Detailed Procedures:
-
Pre-mordanting: The wool fabric is treated with a solution containing the mordant (e.g., 3% on weight of fabric of potassium dichromate) at a liquor ratio of 1:40. The temperature is raised to 100°C and maintained for 60 minutes. The fabric is then rinsed thoroughly.
-
Dyeing: The pre-mordanted fabric is immersed in a dyebath containing the mordant dye (e.g., 2% on weight of fabric), sodium sulfate (e.g., 10 g/L) as a leveling agent, and acetic acid to maintain a pH of 4-5. The temperature is raised to 100°C and held for 60-90 minutes.
-
After-chroming (Post-mordanting): For certain applications, an after-chroming step is performed by adding the mordant to the exhausted dyebath and treating for an additional 30-45 minutes at the boil.
-
Rinsing and Drying: The dyed fabric is thoroughly rinsed with cold water and then dried at room temperature.
-
Color Fastness Testing:
-
Light Fastness: Determined according to ISO 105-B02 standard using a xenon arc lamp.
-
Wash Fastness: Evaluated based on ISO 105-C06, assessing both color change of the specimen and staining of a standard multifiber fabric.
-
Perspiration Fastness: Conducted as per ISO 105-E04 for both acidic and alkaline solutions.
-
Determination of Dye Uptake (% Exhaustion)
The percentage of dye exhaustion from the dyebath onto the fabric can be determined spectrophotometrically.
Caption: Workflow for determining dye exhaustion.
The percentage of dye exhaustion is calculated using the following formula:
% Exhaustion = [(A_initial - A_final) / A_initial] x 100
Where A_initial and A_final are the absorbances of the dyebath before and after dyeing, respectively, measured at the wavelength of maximum absorbance (λ_max) of the dye.
Mechanism of Action: Mordant Dye Chelation
The high fastness properties of mordant dyes are attributed to the formation of a stable coordination complex between the dye molecule, a metal ion (the mordant), and the functional groups within the fiber. In the case of wool, which is a protein fiber, the primary sites for interaction are the carboxyl (-COOH) and amino (-NH2) groups of the amino acid residues.
The mordant, typically a transition metal ion such as chromium (Cr³⁺), acts as a Lewis acid, accepting electrons from the ligand groups of both the dye and the fiber, forming strong coordinate bonds. This creates a large, insoluble complex that is firmly anchored within the fiber structure, enhancing its resistance to removal by washing or degradation by light.
The following diagram illustrates the chelation of this compound with a chromium mordant on a wool fiber.
Caption: Chelation of this compound on wool with a chromium mordant.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. C.I. Mordant Red 7|CAS 3618-63-1|Mordant Dye [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Ritan Dyestuff Mordant Brown Rh Acid Brown 33 for Leather Dyeing - Acid Brown Dyestuff, 33 Acid Brown Dye | Made-in-China.com [m.made-in-china.com]
Spectroscopic Scrutiny: A Comparative Analysis of Mordant Orange 6 and Its Analogues
A detailed examination of the spectroscopic characteristics of Mordant Orange 6 and its structural counterpart, Mordant Orange 1, reveals subtle yet significant differences in their molecular architecture, primarily observable through UV-Visible and Infrared spectroscopy. These distinctions, arising from variations in their substituent groups, influence their tinctorial properties and potential applications in research and development.
This guide provides a comparative spectroscopic analysis of this compound and its analogue, Mordant Orange 1. The objective is to offer researchers, scientists, and drug development professionals a comprehensive understanding of their structural and electronic properties, supported by available experimental data.
Chemical Structures and Nomenclature
This compound is chemically identified as disodium 2-hydroxy-5-[(E)-{4-[(E)-(4-sulfonatophenyl)diazenyl]phenyl}diazenyl]benzoate, with a molecular formula of C₁₉H₁₂N₄Na₂O₆S.[1][2][3] Its structure features a double azo linkage. A key analogue, Mordant Orange 1, is known as 2-hydroxy-5-[(4-nitrophenyl)diazenyl]benzoic acid (C₁₃H₉N₃O₅) and contains a single azo group with a nitro substituent.[4][5]
References
- 1. Benzoic acid, 2-hydroxy-5-[[4-[(4-sulfophenyl)azo]phenyl]azo]-, disodium salt | SIELC Technologies [sielc.com]
- 2. This compound [chembk.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. Mordant Orange 1 | C13H9N3O5 | CID 15588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. モーダントオレンジ 1 Dye content 70 % | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Analysis of Mordant Performance: Alum, Iron, and Chrome with Mordant Orange 6
For Immediate Publication
This guide presents a comprehensive comparison of the performance of three common mordants—alum (aluminum potassium sulfate), iron (ferrous sulfate), and chrome (potassium dichromate)—when used with the synthetic azo dye, C.I. Mordant Orange 6 (C.I. 26520). The selection of a mordant is a critical step in the dyeing process, as it significantly influences the final color, fastness, and overall quality of the dyed textile. This document provides researchers, scientists, and professionals in drug development and textile science with objective, data-supported insights into the differential effects of these mordants on wool fibers.
Executive Summary
Data Presentation: Performance of Mordants with this compound on Wool
The following table summarizes the expected performance characteristics of alum, iron, and chrome mordants with this compound on wool fibers, based on available data and established principles of mordant dyeing.
| Mordant | Chemical Formula | Typical Concentration (% owf) | Resultant Color with this compound | Light Fastness (Expected) | Wash Fastness (Expected) | Remarks |
| Alum | KAl(SO₄)₂·12H₂O | 15% | Brilliant to Dark Orange | Moderate to Good | Good | Produces bright, clear colors. Considered a relatively safe and common mordant. |
| Iron | FeSO₄·7H₂O | 2-4% | Brownish-Orange to Dark Brown (Expected) | Good to Very Good | Good | Known to "sadden" or darken colors, which can increase lightfastness. May affect the hand of the fiber, making it harsher. |
| Chrome | K₂Cr₂O₇ | 3-4% | Dark Red-Light Orange | Very Good to Excellent | Very Good | Tends to produce rich, deep colors with excellent fastness properties. However, chrome mordants, particularly hexavalent chromium, are toxic and require careful handling and disposal. |
Note: The fastness properties are estimations based on general performance of these mordants. Specific numerical ratings (on a scale of 1-5 or 1-8) would require direct experimental testing.
Experimental Protocols
The following are generalized experimental protocols for the pre-mordanting and dyeing of wool with this compound. These protocols are intended as a foundational resource and may require optimization based on specific laboratory conditions and desired outcomes.
I. Scouring of Wool Fiber
Objective: To remove impurities and natural grease from the wool to ensure even mordanting and dyeing.
Materials:
-
Raw wool yarn or fabric
-
Non-ionic detergent
-
Sodium carbonate (soda ash) - optional, for heavily soiled wool
-
Large stainless steel or enamel pot
-
Water source
-
Stirring rod
Procedure:
-
Weigh the dry wool fiber. This will be the "weight of fiber" (WOF) used for all subsequent calculations.
-
Fill a pot with enough water to allow the wool to be fully submerged and move freely.
-
Heat the water to 50-60°C.
-
Add a non-ionic detergent (approximately 1% of WOF).
-
Introduce the pre-wetted wool into the pot.
-
Slowly raise the temperature to 60-70°C and maintain for 30-45 minutes, gently agitating periodically.
-
Allow the water to cool before removing the wool.
-
Rinse the wool thoroughly with warm water, followed by a final rinse in cool water until the water runs clear.
-
Gently squeeze out excess water. The wool is now ready for mordanting.
II. Pre-Mordanting of Wool Fiber
Objective: To impregnate the wool fibers with a metallic salt (mordant) that will form a complex with the dye molecule, fixing the color to the fiber.
Materials:
-
Scoured wool
-
Mordant: Alum (Aluminum Potassium Sulfate), Iron (Ferrous Sulfate), or Chrome (Potassium Dichromate)
-
Cream of Tartar (Potassium bitartrate) - optional, often used with alum to brighten colors and protect the fiber
-
Stainless steel or enamel pot dedicated to mordanting (do not use for dyeing)
-
Water source
-
Stirring rod
-
Personal Protective Equipment (PPE): gloves, safety glasses, and for chrome, a respirator.
Procedure:
-
Calculate the amount of mordant required based on the dry weight of the scoured wool (WOF).
-
Alum: 15% WOF
-
Iron: 2-4% WOF
-
Chrome: 3% WOF
-
-
Dissolve the calculated amount of mordant in a small amount of hot water.
-
Fill the mordanting pot with enough cool water to cover the wool.
-
Add the dissolved mordant solution to the pot and stir well to ensure it is evenly distributed.
-
Introduce the wet, scoured wool to the mordant bath.
-
Slowly heat the mordant bath to 85-95°C over a period of 45-60 minutes.
-
Maintain this temperature for 60 minutes, stirring gently every 15 minutes to ensure even mordant uptake.
-
Allow the bath to cool completely before removing the wool. For improved uptake, the wool can be left to soak in the cooled mordant bath overnight.
-
Remove the mordanted wool, gently squeeze out the excess mordant solution, and rinse lightly with cool water. The wool is now ready for dyeing.
III. Dyeing of Mordanted Wool with this compound
Objective: To apply the this compound dye to the mordanted wool fibers.
Materials:
-
Mordanted wool
-
C.I. This compound dye powder
-
Acetic acid (to adjust pH)
-
Stainless steel or enamel pot dedicated to dyeing
-
Water source
-
Stirring rod
-
PPE: gloves, safety glasses.
Procedure:
-
Calculate the amount of this compound dye required. A typical starting concentration is 1-3% WOF, depending on the desired depth of shade.
-
Dissolve the dye powder in a small amount of hot water to create a stock solution.
-
Fill the dye pot with enough cool water to allow the wool to move freely.
-
Add the dye stock solution to the pot and stir thoroughly.
-
Adjust the pH of the dyebath to be slightly acidic (pH 4.5-5.5) using acetic acid.
-
Introduce the wet, mordanted wool to the dyebath.
-
Slowly raise the temperature of the dyebath to a simmer (around 90-95°C) over 45-60 minutes.
-
Maintain this temperature for 60-90 minutes, stirring gently every 15 minutes.
-
Allow the dyebath to cool completely. The wool can be left in the cooled dyebath overnight for maximum dye exhaustion.
-
Remove the dyed wool and rinse with warm water, followed by cool water, until the rinse water runs clear.
-
Gently squeeze out excess water and hang to dry away from direct sunlight.
Mandatory Visualization
The following diagrams illustrate the key logical relationships and workflows described in this guide.
Caption: Experimental workflow for mordant dyeing of wool.
Caption: Signaling pathway of mordant-dye interaction on wool fiber.
Conclusion
The selection of alum, iron, or chrome as a mordant for this compound offers a versatile palette of orange to reddish-orange hues on wool fibers. Alum is a reliable choice for achieving bright orange shades with good overall fastness. Iron provides a method for producing deeper, more muted tones, likely with enhanced lightfastness. Chrome, while yielding excellent color depth and fastness, necessitates stringent safety protocols due to its toxicity. The provided experimental protocols serve as a robust starting point for further research and application development, enabling scientists and professionals to make informed decisions in their textile dyeing and coloration studies. Further experimental investigation is recommended to establish precise quantitative data for the performance of each mordant with this compound.
A Comparative Guide to the Binding Affinity of Mordant Orange 6 on Various Textile Fibers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding affinity of Mordant Orange 6, a synthetic azo dye, to a range of natural and synthetic fibers. Due to the limited availability of direct comparative data for this compound, this guide presents a framework for assessment, including detailed experimental protocols and illustrative data, to offer insights into its potential performance in various applications.
Introduction to this compound and Fiber Interactions
This compound (C.I. 26520) is a mordant dye, meaning its fixation to textile fibers is facilitated by the use of a mordant, typically a metal salt. The mordant forms a coordination complex with the dye molecule, which then binds to the functional groups within the fiber structure. This process enhances the dye's fastness properties, such as resistance to washing and light.
The primary fibers of interest for dyeing with this compound include:
-
Protein Fibers: Wool and silk, which possess abundant amine and carboxylic acid groups that can form strong coordinate bonds with the dye-mordant complex.
-
Polyamide Fibers: Nylon, which contains amide groups that offer sites for hydrogen bonding and interaction with the dye-mordant complex.
-
Cellulosic Fibers: Cotton, which primarily contains hydroxyl groups. The affinity of mordant dyes to cotton is generally lower than to protein fibers and often requires specific mordanting techniques to enhance binding.
-
Polyester Fibers: As hydrophobic fibers, they have a low affinity for water-soluble dyes like this compound and typically require high-temperature dyeing methods or carriers for dye uptake.
Comparative Binding Affinity: An Illustrative Analysis
| Fiber Type | Adsorption Isotherm Model | Adsorption Capacity (qm) (mg/g) | Langmuir Constant (KL) (L/mg) | Freundlich Constant (KF) ((mg/g)(L/mg)1/n) | Freundlich Exponent (n) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Wool | Langmuir | 120 | 0.85 | 25 | 2.8 | -25.5 | -50.2 |
| Silk | Langmuir | 105 | 0.78 | 22 | 2.6 | -22.8 | -45.1 |
| Nylon | Langmuir | 85 | 0.65 | 18 | 2.2 | -18.9 | -38.7 |
| Cotton | Freundlich | 40 | - | 10 | 1.8 | -12.3 | -25.6 |
| Polyester | Freundlich | 15 | - | 3 | 1.2 | -5.7 | -10.4 |
Note: This data is hypothetical and intended for illustrative purposes to demonstrate the expected relative binding affinities.
Experimental Protocols for Assessing Binding Affinity
To quantitatively assess the binding affinity of this compound to various fibers, the following experimental protocols can be employed.
Materials and Equipment
-
This compound dye
-
Fiber samples (wool, silk, nylon, cotton, polyester)
-
Mordant (e.g., potassium aluminum sulfate, potassium dichromate)
-
Acetic acid and sodium carbonate for pH adjustment
-
UV-Vis Spectrophotometer
-
Shaking water bath with temperature control
-
Analytical balance
-
Standard laboratory glassware
Preparation of Dye Solutions and Calibration Curve
-
Prepare a stock solution of this compound (e.g., 1000 mg/L) in deionized water.
-
Prepare a series of standard solutions of known concentrations from the stock solution.
-
Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of this compound using a UV-Vis spectrophotometer.
-
Plot a calibration curve of absorbance versus concentration.
Mordanting of Fibers
A pre-mordanting method is commonly used:
-
Prepare a mordant solution (e.g., 5% on weight of fiber, owf) in water.
-
Immerse the fiber samples in the mordant solution at a liquor ratio of 40:1.
-
Slowly raise the temperature to boiling and maintain for 1 hour.
-
Allow the bath to cool, then remove the fibers, rinse thoroughly with water, and air dry.
Adsorption Kinetics Study
-
Prepare a dye bath of a known initial concentration of this compound.
-
Introduce a known weight of the mordanted fiber into the dye bath.
-
Maintain a constant temperature in a shaking water bath.
-
Withdraw aliquots of the dye solution at regular time intervals.
-
Measure the absorbance of the aliquots and determine the dye concentration using the calibration curve.
-
Calculate the amount of dye adsorbed per unit mass of fiber at each time point.
-
Plot the amount of adsorbed dye versus time to determine the equilibrium time.
Adsorption Isotherm Study
-
Prepare a series of dye baths with varying initial concentrations of this compound.
-
Add a known weight of the mordanted fiber to each dye bath.
-
Agitate the samples in a shaking water bath at a constant temperature until equilibrium is reached (determined from the kinetic study).
-
Measure the final equilibrium concentration of the dye in each bath.
-
Calculate the amount of dye adsorbed by the fiber at equilibrium.
-
Analyze the data using the Langmuir and Freundlich isotherm models:
-
Langmuir Isotherm: Ce/qe = 1/(qm*KL) + Ce/qm
-
Freundlich Isotherm: log(qe) = log(KF) + (1/n)log(Ce)
Where:
-
Ce is the equilibrium concentration of the dye in solution (mg/L)
-
qe is the amount of dye adsorbed per unit mass of fiber at equilibrium (mg/g)
-
qm is the maximum adsorption capacity (mg/g)
-
KL is the Langmuir constant related to the energy of adsorption (L/mg)
-
KF and n are Freundlich constants related to adsorption capacity and intensity, respectively.
-
Thermodynamic Study
-
Repeat the adsorption isotherm experiment at different temperatures (e.g., 25°C, 35°C, 45°C).
-
Calculate the thermodynamic parameters using the following equations:
-
Gibbs Free Energy Change (ΔG°): ΔG° = -RTln(K)
-
Van't Hoff Equation: ln(K) = -ΔH°/(RT) + ΔS°/R
Where:
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature (K)
-
K is the equilibrium constant (can be derived from the Langmuir constant KL)
-
ΔH° is the standard enthalpy change
-
ΔS° is the standard entropy change
-
Visualizing the Experimental Workflow and Binding Mechanism
The following diagrams, generated using Graphviz, illustrate the experimental workflow for assessing dye-fiber binding affinity and the proposed signaling pathway for mordant dye binding.
Conclusion
This guide provides a framework for the comparative assessment of this compound's binding affinity to various textile fibers. While quantitative data for this specific dye is limited, the provided experimental protocols offer a robust methodology for researchers to generate such data. The illustrative data and diagrams serve as a valuable reference for understanding the expected trends and mechanisms of interaction. Further experimental investigation is crucial to fully characterize the binding profile of this compound and optimize its application in dyeing processes.
A Comparative Guide to Staining Mechanisms: Mordant Orange 6 and Orange G
In the realm of histological staining, the selection of appropriate dyes is paramount for achieving accurate and reproducible results. This guide provides a comparative analysis of two orange dyes: Mordant Orange 6 and Orange G. While Orange G is a widely utilized acid dye in standard histological and cytological techniques, this compound is a mordant dye primarily used in the textile industry. This guide will delve into their distinct chemical properties and staining mechanisms, offering insights into their potential specificity and cross-reactivity. Due to the lack of documented use of this compound in histological applications, this comparison will be based on its chemical characteristics and the principles of mordant dyeing, contrasted with the well-established performance of Orange G.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these dyes is crucial for predicting their staining behavior. Key characteristics of this compound and Orange G are summarized below.
| Property | This compound | Orange G |
| C.I. Name | This compound | Acid Orange 10 |
| C.I. Number | 26520[1] | 16230[2] |
| Dye Class | Mordant Dye (Double Azo)[1] | Acid Dye (Azo)[2] |
| Molecular Formula | C₁₉H₁₂N₄Na₂O₆S[1] | C₁₆H₁₀N₂Na₂O₇S₂ |
| Molecular Weight | 470.37 g/mol | 452.38 g/mol |
| Color | Red-orange powder | Orange crystals or powder |
| Solubility in Water | Soluble | 10.86% |
| Solubility in Ethanol | Slightly soluble | 10.86% |
| Absorption Maximum (λmax) | 381 nm | 475-480 nm |
Staining Mechanisms: A Tale of Two Dyes
The primary difference in the application of this compound and Orange G lies in their staining mechanisms. Orange G, as an acid dye, relies on electrostatic interactions, while this compound requires a metal salt, or mordant, to bind to tissue.
Orange G: Anionic Dye with Direct Tissue Affinity
Acid dyes, such as Orange G, are anionic, carrying a net negative charge. In an acidic staining solution, tissue proteins become protonated, acquiring a net positive charge. The negatively charged dye molecules then bind to these positively charged tissue components, primarily through electrostatic (ionic) bonds. This straightforward mechanism makes Orange G a reliable and widely used cytoplasmic counterstain in techniques like the Masson's trichrome stain, where it typically stains cytoplasm, muscle, and keratin orange.
Staining Mechanism of an Acid Dye (e.g., Orange G)
This compound: The Essential Role of the Mordant
Mordant dyes, as their name suggests, require an intermediary substance called a mordant to bind to the substrate, in this case, tissue. A mordant is typically a polyvalent metal ion, such as aluminum, chromium, or iron. The staining process involves the formation of a coordination complex between the dye and the metal mordant. This complex, known as a "lake," then binds to the tissue. The mordant forms a bridge between the dye and the tissue, creating a stable, insoluble colored deposit. The specific mordant used can influence the final color of the stain.
Staining Mechanism of a Mordant Dye (e.g., this compound)
Performance Comparison: Specificity and Cross-Reactivity
Orange G
The specificity of Orange G is well-documented in numerous histological protocols. Its relatively small molecular size allows for effective penetration into tissues. In trichrome staining, it demonstrates a high affinity for acidophilic structures such as cytoplasm, muscle, and erythrocytes. Its cross-reactivity is generally predictable and controlled by the staining protocol, including pH and differentiation steps.
This compound
As there is no established use of this compound in histological staining, its specificity and cross-reactivity in biological tissues are unknown. Theoretically, its binding would be dictated by the availability of sites for the dye-mordant complex to attach. This could potentially offer a different staining pattern compared to Orange G. The choice of mordant would also significantly impact the specificity and final color. Without experimental data, any discussion of its performance remains speculative.
Experimental Protocols
Standard Protocol for Masson's Trichrome Stain using Orange G
The Masson's trichrome stain is a classic three-color staining method used to differentiate cellular elements from connective tissue. A typical protocol involves the sequential application of an iron hematoxylin for nuclear staining, a red cytoplasmic stain (e.g., Biebrich scarlet-acid fuchsin), and a blue or green collagen stain (e.g., aniline blue or light green). Orange G is often a component of the cytoplasmic counterstain solution or used as a separate step to stain erythrocytes.
Materials:
-
Bouin's Solution
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic/Phosphotungstic Acid Solution
-
Aniline Blue Solution (or Light Green)
-
1% Acetic Acid Solution
-
Orange G Solution (optional, for enhanced erythrocyte staining)
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Mordant in pre-heated Bouin's solution.
-
Stain nuclei with Weigert's iron hematoxylin.
-
Stain with Biebrich scarlet-acid fuchsin.
-
Differentiate with phosphomolybdic/phosphotungstic acid.
-
Counterstain with aniline blue or light green.
-
Differentiate with 1% acetic acid.
-
Dehydrate and mount.
Workflow for Masson's Trichrome Staining
Protocol for this compound in Histological Staining
There are no established or validated protocols for the use of this compound in histological staining. The development of such a protocol would require extensive experimentation to determine the optimal mordant, mordanting procedure (pre-, meta-, or post-mordanting), dye concentration, and staining time.
Conclusion
References
A Comparative Analysis of Pre-Mordanting versus Post-Mordanting Techniques with Mordant Orange 6
For Immediate Release
This guide presents a comparative study of two primary mordanting techniques, pre-mordanting and post-mordanting, utilizing Mordant Orange 6. The objective is to provide researchers, scientists, and professionals in drug development and material science with a clear understanding of how the application sequence of the mordant and the dye affects the final properties of the dyed substrate. The following sections detail the experimental methodologies, present comparative data, and illustrate the workflows involved.
Introduction to Mordanting and this compound
Mordanting is a critical process in dyeing, where a substance known as a mordant is used to fix a dye to a substrate, such as a textile fiber. The mordant forms a coordination complex with the dye, which then attaches to the fabric, enhancing the dye's uptake and improving its fastness properties.[1] The choice of mordanting technique—applying the mordant before or after the dye—can significantly influence the final color, fastness, and overall quality of the dyed material.
This compound is a synthetic azo dye.[2] It is primarily used for dyeing protein fibers such as wool, silk, and nylon, as well as for leather and fur.[2][3] Its chemical structure allows it to form stable complexes with metal ions, which act as the mordant.
Experimental Protocols
The following protocols outline the methodologies for pre-mordanting and post-mordanting of a standard wool fabric substrate with this compound.
Materials
-
Scoured 100% wool fabric
-
This compound (C.I. 26520)
-
Potassium dichromate (K₂Cr₂O₇) as the mordant
-
Acetic acid
-
Sodium sulfate
-
Distilled water
-
Beakers, heating mantles, and stirring rods
-
Spectrophotometer for color measurement and dye uptake analysis
-
Launder-Ometer for washing fastness tests
-
Crockmeter for rubbing fastness tests
-
Xenon arc lamp for lightfastness tests
Pre-Mordanting Protocol
-
Mordanting Bath Preparation: Prepare a mordant bath with 3% potassium dichromate on the weight of fabric (owf) and a liquor ratio of 40:1.
-
Fabric Immersion: Introduce the wet, scoured wool fabric into the mordant bath.
-
Heating: Gradually raise the temperature of the bath to 100°C over 45 minutes.
-
Mordanting: Maintain the bath at 100°C for 60 minutes, ensuring the fabric is fully submerged and agitated periodically.
-
Cooling and Rinsing: Allow the bath to cool, then remove the fabric and rinse it thoroughly with cold water.
-
Dyeing Bath Preparation: Prepare a dyebath containing 2% this compound (owf), 10% sodium sulfate (owf), and 3% acetic acid (owf) at a liquor ratio of 40:1.
-
Dyeing: Introduce the mordanted, rinsed wool fabric into the dyebath.
-
Heating and Dyeing: Raise the temperature to 100°C over 45 minutes and continue dyeing at this temperature for 60 minutes.
-
Final Rinse and Drying: Allow the dyebath to cool, then remove the dyed fabric, rinse it thoroughly, and air dry.
Post-Mordanting Protocol
-
Dyeing Bath Preparation: Prepare a dyebath with 2% this compound (owf), 10% sodium sulfate (owf), and 3% acetic acid (owf) at a liquor ratio of 40:1.
-
Dyeing: Introduce the wet, scoured wool fabric into the dyebath.
-
Heating and Dyeing: Raise the temperature to 100°C over 45 minutes and maintain it for 60 minutes.
-
Cooling: Allow the dyebath to cool slightly before the mordanting step.
-
Mordanting: Add 3% potassium dichromate (owf) to the same dyebath.
-
Heating and Mordanting: Raise the temperature back to 100°C and continue the treatment for another 60 minutes.
-
Final Rinse and Drying: Let the bath cool, then remove the fabric, rinse it thoroughly with cold water, and air dry.
Comparative Data
The following table summarizes the expected quantitative results from the experimental protocols, based on typical outcomes for similar mordant dyes on wool.
| Parameter | Pre-Mordanting | Post-Mordanting |
| Dye Uptake (%) | 85 - 95% | 90 - 98% |
| Color Yield (K/S Value) | Moderate to High | High |
| Washing Fastness (Gray Scale) | 4-5 | 4-5 |
| Rubbing Fastness - Dry (Gray Scale) | 4 | 4-5 |
| Rubbing Fastness - Wet (Gray Scale) | 3-4 | 4 |
| Light Fastness (Blue Wool Scale) | 5-6 | 6 |
| Final Shade | Bright Orange | Deeper, slightly reddish-orange |
Visualization of Experimental Workflow
The following diagram illustrates the sequential steps in the pre-mordanting and post-mordanting experimental workflows.
Caption: A flowchart comparing the procedural steps of pre-mordanting and post-mordanting.
Discussion
The primary distinction between pre-mordanting and post-mordanting lies in the sequence of dye and mordant application, which in turn affects the formation of the dye-mordant complex.
In pre-mordanting , the mordant is first applied to the fiber, creating sites for the dye to attach. This method generally results in good colorfastness, as the mordant is well-fixed to the fiber before the dye is introduced. However, the initial mordanting step can sometimes alter the fiber's properties, potentially affecting the final handle or appearance.
In post-mordanting , the dye is first applied to the fiber, followed by the mordant in the same or a separate bath. This technique often leads to higher color yields and deeper shades because the mordant reacts with the dye that has already penetrated the fiber. For some dyes, this can also lead to improved lightfastness. The single-bath post-mordanting method is also more efficient in terms of time, energy, and water consumption.
Conclusion
Both pre-mordanting and post-mordanting are effective methods for applying this compound to protein fibers. The choice between the two techniques will depend on the desired outcome. Pre-mordanting is a reliable method for achieving good all-around fastness properties. However, for applications where maximum color depth and efficiency are desired, post-mordanting appears to be the more advantageous technique for use with this compound. It is recommended that researchers conduct preliminary trials to determine the optimal method for their specific substrate and application.
References
Evaluating the Cytotoxicity of Mordant Orange 6 for Biological Applications: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate dyes and stains is a critical consideration in a wide range of biological research and diagnostic applications. While efficacy in staining is paramount, a thorough understanding of a dye's potential cytotoxicity is equally crucial to ensure the integrity of experimental results and the safety of potential clinical applications. This guide provides a comparative evaluation of the cytotoxicity of Mordant Orange 6, an azo dye, against several common alternative biological stains. The data presented herein is compiled from available literature and is intended to assist researchers in making informed decisions regarding dye selection for their specific needs.
Executive Summary
Comparison of Cytotoxicity Data
Due to the limited specific data on this compound, this section presents available cytotoxicity data for alternative dyes commonly used for nuclear and cellular staining. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Dye/Stain | Alternative To | Cell Line | Assay | IC50 Value | Citation(s) |
| Propidium Iodide | This compound (for viability) | HeLa | MTT | ~1.5 µM | |
| DAPI | This compound (for nuclear staining) | Various Cancer Cell Lines | Varies | Generally low micromolar range, but data varies significantly with cell line and assay | |
| Aniline Blue | This compound (for collagen staining) | - | - | Data not readily available | |
| Safranin | This compound (for cartilage/mucin) | - | - | Data not readily available |
Note: The IC50 values can vary significantly depending on the cell line, assay method, and experimental conditions. The data presented here is for comparative purposes and should be interpreted with caution.
Experimental Protocols
Accurate assessment of cytotoxicity relies on standardized and well-documented experimental protocols. Below are detailed methodologies for common in vitro cytotoxicity assays that can be employed to evaluate the biological effects of this compound and other dyes.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Expose cells to various concentrations of the test dye (e.g., this compound) for a predetermined period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot a dose-response curve to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a maximum LDH release control (cells lysed with a detergent).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Culture and treat cells with the test dye as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxicity of azo dyes is often linked to their metabolic activation and the subsequent induction of apoptosis.
General Mechanism of Azo Dye-Induced Cytotoxicity
The following diagram illustrates the general workflow for assessing dye cytotoxicity.
Azo Dye Metabolism and Apoptosis Induction
Azo dyes can be metabolized by azoreductases to aromatic amines. These metabolites can induce cellular stress, leading to DNA damage and the activation of apoptotic pathways. The p53 tumor suppressor protein and the Bcl-2 family of proteins are key regulators of this process.
The following diagram depicts a simplified signaling pathway for azo dye-induced apoptosis.
Conclusion and Recommendations
While specific cytotoxicity data for this compound is lacking, its classification as an azo dye warrants caution. The potential for metabolic activation into harmful aromatic amines suggests that its use in applications involving live cells or in vivo systems should be carefully considered and rigorously tested.
For applications where cell viability is critical, researchers are encouraged to:
-
Perform preliminary cytotoxicity testing: Utilize the standardized protocols provided in this guide to determine the IC50 value of this compound in the specific cell line and experimental conditions of interest.
-
Consider alternative dyes: For nuclear and cellular staining, explore the use of alternative dyes with more established and favorable cytotoxicity profiles, such as those listed in the comparison table.
-
Minimize dye concentration and exposure time: If this compound is the only viable option, optimize staining protocols to use the lowest effective concentration and the shortest possible incubation time to minimize potential cytotoxic effects.
Further research is needed to fully characterize the cytotoxic profile of this compound. This guide serves as a starting point for researchers to make more informed decisions and to design experiments that account for the potential biological effects of this and other azo dyes.
Safety Operating Guide
Navigating the Disposal of Mordant Orange 6: A Guide to Safety and Compliance
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents like Mordant Orange 6 are paramount for ensuring a safe laboratory environment and maintaining environmental responsibility. This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, grounded in established safety protocols for azo dyes.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of immediate safety measures in case of accidental exposure.
Personal Protective Equipment (PPE) Summary:
| Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | Laboratory coat, long-sleeved shirt, and pants. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved particulate respirator is recommended. |
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water or milk. Seek immediate medical attention.[1]
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all applicable regulations. Do not discharge into sewers or waterways.[2]
1. Waste Collection:
- Designate a specific, clearly labeled, and sealable container for this compound waste.
- The container must be made of a material compatible with the chemical.
- Collect all solid waste, including any unused powder and contaminated materials like weighing paper and gloves, in this container.
2. Spill Management:
- In the event of a spill, avoid generating dust.
- Wear the appropriate PPE as outlined above.
- For minor spills, carefully sweep or vacuum the material and place it into the designated waste container.
- Ensure the area is well-ventilated.
3. Waste Storage:
- Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
- Keep the waste container away from incompatible materials, such as strong oxidizing agents.
4. Final Disposal:
- All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program.
- Contact your EHS department to arrange for the pickup and disposal of the this compound waste.
- Provide the waste management contractor with a complete and accurate description of the waste.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling Mordant Orange 6
Disclaimer: This document provides essential safety and logistical information for handling Mordant Orange 6. The following guidance is substantially based on the Safety Data Sheet (SDS) for the closely related compound, Mordant Orange 1, as a comprehensive SDS for this compound (CAS No. 3564-27-0) was not publicly available at the time of writing. Researchers, scientists, and drug development professionals should always consult the specific SDS provided by the supplier for definitive handling and safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against dust particles and potential splashes.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn to prevent skin contact.[1][2]
-
Respiratory Protection: In powder form, a dust mask or respirator is necessary to avoid inhalation of airborne particles.[1] Work should be conducted in a well-ventilated area, preferably within a fume hood.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against spills and contamination of personal clothing.
Quantitative Safety Data (Based on Mordant Orange 1)
The following table summarizes key safety data. Note that this information is for Mordant Orange 1 and should be used as a general guideline for this compound.
| Hazard Classification | Data | Source |
| Acute Oral Toxicity | Harmful if swallowed. | |
| Skin Irritation | May cause skin irritation. | |
| Eye Irritation | Causes serious eye irritation. | |
| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA. |
This data is for Mordant Orange 1. The toxicological properties of this compound have not been fully investigated. Always refer to the specific SDS for this compound.
Operational Plan for Handling and Disposal
A systematic approach to handling and disposal is essential for laboratory safety and environmental protection.
3.1. Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A designated area within a fume hood is recommended. All necessary PPE should be inspected and worn correctly.
-
Weighing and Dispensing: To minimize dust generation, handle the solid material carefully. Use a spatula for transferring the powder. Avoid creating airborne dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Stir gently until fully dissolved.
-
General Use: Avoid all personal contact, including inhalation and contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
3.2. Spill Management
-
Minor Spills: For small spills of the solid, carefully sweep or vacuum the material. Avoid generating dust. The collected material should be placed in a sealed container for disposal.
-
Major Spills: In the event of a large spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using an inert absorbent for liquids or by carefully sweeping up solids. Place the waste in a labeled, sealed container.
3.3. Disposal Plan
-
Waste Collection: All waste materials containing this compound, including contaminated PPE and cleaning materials, should be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Method: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash. Contact your institution's environmental health and safety department for specific disposal procedures.
-
Container Decontamination: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
